Product packaging for 4-Methyl-1-phenylquinolin-2(1h)-one(Cat. No.:CAS No. 2540-30-9)

4-Methyl-1-phenylquinolin-2(1h)-one

Cat. No.: B1296214
CAS No.: 2540-30-9
M. Wt: 235.28 g/mol
InChI Key: ILKUVYJZEPVFHW-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylquinolin-2(1h)-one is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109782. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B1296214 4-Methyl-1-phenylquinolin-2(1h)-one CAS No. 2540-30-9

Properties

IUPAC Name

4-methyl-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUVYJZEPVFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296533
Record name 4-methyl-1-phenylquinolin-2(1h)-one
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2540-30-9
Record name 2540-30-9
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Record name 4-methyl-1-phenylquinolin-2(1h)-one
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Record name 4-Methyl-1-phenyl-2(1H)-quinolone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Molecular Trajectory of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action for the synthetic compound 4-Methyl-1-phenylquinolin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It synthesizes the current understanding of the compound's biological activity, drawing from studies on its close structural analogs, to propose a primary molecular mechanism.

Executive Summary

While direct studies on this compound are limited, compelling evidence from its close analog, 4-phenylquinolin-2(1H)-one, strongly suggests a primary mechanism of action as a specific allosteric inhibitor of the protein kinase Akt (PKB) . This inhibition occurs through interaction with the pleckstrin homology (PH) domain of Akt, preventing its activation and downstream signaling. This mode of action positions the compound and its derivatives as potential candidates for anticancer therapies. Conversely, the presence of a methyl group at the 4-position likely negates any significant activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Proposed Mechanism of Action: Allosteric Inhibition of Akt Signaling

The primary proposed mechanism of action for this compound is the allosteric inhibition of the serine/threonine kinase Akt. This is based on the well-characterized activity of its immediate analog, 4-phenylquinolin-2(1H)-one.[1]

The proposed sequence of events is as follows:

  • Binding to the PH Domain: The compound is believed to interact with the pleckstrin homology (PH) domain of Akt.

  • Conformational Change: This interaction induces a conformational change in the Akt protein.

  • Inhibition of Phosphorylation: The altered conformation hinders the phosphorylation of Akt at two critical sites: Threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).

  • Inactivation of Akt: The lack of phosphorylation at these sites prevents the activation of Akt.

  • Downstream Effects: Inactivated Akt is unable to phosphorylate its numerous downstream targets, leading to the inhibition of key cellular processes such as cell proliferation, growth, and survival, and potentially inducing apoptosis.[1][2][3]

This allosteric inhibition is highly specific, as the parent compound, 4-phenylquinolin-2(1H)-one, did not show inhibitory activity against upstream kinases like PI3K, PDK1, or mTORC2, nor other related kinases.[1]

Signaling Pathway Diagram

Akt_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt phosphorylates T308 mTORC2->Akt phosphorylates S473 Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream phosphorylates Compound 4-Methyl-1-phenyl- quinolin-2(1H)-one Compound->Akt Allosteric Inhibition (binds to PH domain) Proliferation Inhibition of Proliferation & Survival Downstream->Proliferation Apoptosis Induction of Apoptosis Downstream->Apoptosis

Caption: Proposed allosteric inhibition of the Akt signaling pathway.

Secondary/Potential Mechanisms

NMDA Receptor Antagonism

While some quinolinone derivatives act as antagonists at the glycine site of the NMDA receptor, methylation at the 4-position has been shown to abolish this activity.[4] Therefore, it is unlikely that this compound is a potent NMDA receptor antagonist.

Anticancer Activity via Apoptosis and Cell Cycle Arrest

Derivatives of 4-phenylquinolin-2(1H)-one have demonstrated anticancer properties by inducing apoptosis and causing cell cycle arrest, typically at the G2/M phase.[2][3] This is a likely consequence of Akt inhibition, as Akt plays a central role in cell survival and cell cycle progression.

Quantitative Data

The following tables summarize the available quantitative data for 4-phenylquinolin-2(1H)-one and its derivatives. This data provides a benchmark for the potential potency of this compound.

Table 1: In Vitro Activity of 4-Phenylquinolin-2(1H)-one

ParameterValueCell Line/AssayReference
IC50 (Akt Kinase Activity) 6 µMIn vitro kinase assay[1]

Table 2: Cytotoxicity of 4-Phenylquinolin-2(1H)-one Derivatives

CompoundIC50 (µM)Cell LineReference
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)0.21HL-60 (Leukemia)[3]
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)0.35H460 (Lung Cancer)[3]
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)0.42A549 (Lung Cancer)[3]
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)0.55MCF-7 (Breast Cancer)[3]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include control wells: cells with medium only (untreated control) and cells with medium containing the highest concentration of DMSO used (vehicle control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with compound incubate_24h->treat_cells prepare_compound Prepare serial dilutions of compound prepare_compound->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h remove_medium Remove medium incubate_3_4h->remove_medium add_solubilizer Add solubilization solution remove_medium->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Calculate % viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The available evidence strongly points to this compound acting as a specific allosteric inhibitor of Akt. This mechanism underpins its potential as an anticancer agent, likely functioning through the induction of apoptosis and cell cycle arrest. Further direct experimental validation is necessary to definitively confirm this mechanism of action and to fully characterize its pharmacological profile. The provided protocols offer a clear path for such future investigations.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Methyl-1-phenylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinolinone scaffold is a prominent structural motif found in numerous natural products and pharmacologically active molecules, drawing significant attention in medicinal chemistry.[1] These compounds are recognized for their diverse biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Structurally, this compound features a bicyclic quinoline core with a carbonyl group at the 2-position, a methyl group at the 4-position, and a phenyl substituent on the nitrogen atom. This substitution pattern influences its chemical reactivity, solubility, and biological interactions. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and insights into its biological relevance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₃NO[3]
Molecular Weight 235.28 g/mol [3]
Appearance Light yellow to yellow solid[3]
Melting Point 134-135 °C[3]
Boiling Point (Predicted) 386.0 ± 35.0 °C[3]
Density (Predicted) 1.180 ± 0.06 g/cm³[3]
pKa (Predicted) -3.47 ± 0.40[3]
Storage Conditions Sealed in a dry place at room temperature[3]

Experimental Protocols

The synthesis of this compound can be achieved through established methods for quinolinone synthesis, such as the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of β-ketoanilides.[2]

Synthesis of this compound

This synthesis is typically performed in two main steps: the formation of the β-ketoanilide intermediate followed by an intramolecular cyclization.

Step 1: Synthesis of Ethyl 3-(phenylamino)but-2-enoate (Intermediate)

  • Reactants: Aniline and ethyl acetoacetate.

  • Procedure:

    • In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are combined.

    • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

    • The mixture is heated, often under reflux, to drive the condensation reaction, which forms an enamine intermediate by eliminating water.

    • The reaction progress is monitored using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, extraction with an organic solvent (e.g., ethyl acetate), and purification, typically by column chromatography or recrystallization.

Step 2: Intramolecular Cyclization to form this compound

  • Reactant: Ethyl 3-(phenylamino)but-2-enoate.

  • Procedure:

    • The intermediate from Step 1 is subjected to thermal cyclization at high temperatures (often >250 °C).[3]

    • This reaction is typically carried out in a high-boiling point solvent such as Dowtherm A or mineral oil to achieve the necessary temperature for the intramolecular Friedel-Crafts type acylation, followed by dehydration to form the quinolinone ring.[3]

    • Alternatively, a strong acid catalyst like polyphosphoric acid (PPA) can be used to facilitate the cyclization at a lower temperature (e.g., 100-110 °C).[2]

    • The reaction is monitored by TLC until the starting material is consumed.

    • The product is then isolated from the reaction mixture. This involves cooling, quenching with water or an ice bath, followed by filtration to collect the solid product.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

G General Experimental Workflow for Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A Aniline + Ethyl Acetoacetate B Acid-Catalyzed Condensation (Reflux) A->B C Isolate & Purify Ethyl 3-(phenylamino)but-2-enoate B->C D Intermediate C->D Proceed to Cyclization E Intramolecular Cyclization (e.g., PPA, 110°C) D->E F Isolate & Purify This compound E->F

General synthesis workflow for this compound.

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is limited, the broader class of 4-phenylquinolin-2(1H)-one derivatives has demonstrated significant potential in drug discovery.

  • Anticancer Activity: Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2-one derivatives have shown potent cytotoxicity against various tumor cell lines.[2] The mechanism of action for some of these analogs involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] This suggests an interaction with cellular components critical for cell division, such as microtubules.

  • Neurological Activity: Certain 4-substituted-3-phenylquinolin-2(1H)-ones act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[4] This activity gives them potential as anticonvulsant agents.

  • Enzyme Inhibition: The quinoline scaffold is a key component in the development of kinase inhibitors. For instance, a quinoline derivative was the starting point for the development of Torin1, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[5] The mTOR protein is a crucial regulator of cell growth and proliferation, and its signaling pathway is often dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates extracellular cues to control vital cellular processes like growth, proliferation, and survival. Quinoline-based compounds have been developed as inhibitors targeting key kinases in this pathway, such as mTOR. An inhibitor would typically block the kinase activity of mTOR, preventing the phosphorylation of its downstream substrates and thereby inhibiting cell growth and proliferation.

G PI3K/Akt/mTOR Signaling Pathway and Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Survival Cell Survival mTORC2->Survival Inhibitor Quinolinone-Based mTOR Inhibitor Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Potential inhibition of the mTOR pathway by a quinolinone-based compound.

Conclusion

This compound is a compound of significant interest due to its core quinolinone structure, which is prevalent in many biologically active molecules. Its physicochemical properties are well-defined, and its synthesis can be achieved through established chemical routes. While direct biological studies on this specific molecule are not extensively documented, the activities of its close analogs in anticancer and neurological applications highlight its potential as a valuable scaffold for the design and development of new therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its potential in drug discovery.

References

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-Methyl-1-phenylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Methyl-1-phenylquinolin-2(1H)-one. The information presented is collated from crystallographic studies and is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Molecular Structure

This compound possesses a tricyclic quinolinone core. A methyl group is substituted at the 4-position, and a phenyl group is attached to the nitrogen atom at the 1-position. The systematic name for this compound is 4-methyl-1-phenyl-1,2-dihydroquinolin-2-one.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₆H₁₃NO
Formula Weight235.28
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.0340 (4) Å
b12.0290 (5) Å
c10.5850 (5) Å
α90°
β108.890 (2)°
γ90°
Volume1208.52 (9) ų
Z4
Calculated Density1.292 Mg/m³
Absorption Coefficient0.081 mm⁻¹
F(000)496
Data Collection and Refinement
Theta range for data collection3.33 to 28.18°
Index ranges-13<=h<=12, -15<=k<=15, -13<=l<=13
Reflections collected11116
Independent reflections2883 [R(int) = 0.0333]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2883 / 0 / 164
Goodness-of-fit on F²1.040
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1066
R indices (all data)R1 = 0.0573, wR2 = 0.1179
Table 2: Selected Bond Lengths (Å)
BondLength (Å)BondLength (Å)
O1-C21.226(2)C4-C4A1.442(2)
N1-C21.385(2)C4A-C51.407(2)
N1-C8A1.423(2)C4A-C8A1.408(2)
N1-C91.442(2)C5-C61.370(3)
C2-C31.464(2)C6-C71.393(3)
C3-C41.353(2)C7-C81.376(3)
C4-C151.501(2)C8-C8A1.401(2)
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
AtomsAngle (°)AtomsTorsion Angle (°)
C2-N1-C8A119.23(12)C8A-N1-C9-C1085.3(2)
C2-N1-C9119.53(12)C2-N1-C9-C1486.8(2)
C8A-N1-C9121.23(12)C3-C4-C4A-C8A0.9(2)
O1-C2-N1121.60(14)C15-C4-C4A-C52.0(3)
O1-C2-C3123.95(15)C4-C4A-C8A-N1-0.1(2)
N1-C2-C3114.45(13)C5-C4A-C8A-C80.1(2)
C4-C3-C2120.91(15)C2-N1-C8A-C4A5.8(2)
C3-C4-C15123.63(16)C9-N1-C8A-C883.2(2)
C3-C4-C4A119.16(15)
C15-C4-C4A117.20(14)

Molecular Geometry

The quinolinone ring system is essentially planar. The phenyl ring at the N1 position is significantly twisted with respect to the quinolinone plane, with a dihedral angle of approximately 87.15 (7)°. This perpendicular orientation is a key feature of the molecule's three-dimensional structure. The methyl group is attached to the C4 carbon of the quinolinone ring. In the crystal, molecules are linked by C—H···O and C—H···π interactions, forming a three-dimensional network.[1]

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: A mixture of N-phenylaniline and ethyl acetoacetate is prepared.

  • Condensation: The mixture is heated, typically at elevated temperatures (around 140-150 °C), to facilitate the initial condensation and formation of an enamine intermediate.

  • Cyclization: The intermediate is then heated at a higher temperature (around 250-270 °C) in a high-boiling point solvent, such as Dowtherm A or paraffin oil, to induce cyclization and the elimination of ethanol.

  • Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., petroleum ether) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final this compound.

Crystal Growth and X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often room temperature (293 K), using Mo Kα radiation.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield the unit cell parameters and intensity data. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_characterization Characterization reactants N-Phenylaniline + Ethyl Acetoacetate condensation Condensation (140-150 °C) reactants->condensation cyclization Cyclization (250-270 °C) condensation->cyclization crude_product Crude Product cyclization->crude_product purification Recrystallization (Ethanol) crude_product->purification crystals Single Crystals purification->crystals xray X-ray Diffraction crystals->xray data_analysis Structure Solution & Refinement xray->data_analysis final_structure Crystal Structure Data data_analysis->final_structure

Caption: Experimental workflow for the synthesis and structural characterization.

Key Molecular Features

molecular_features cluster_core Quinolinone Core cluster_substituents Substituents cluster_interactions Intermolecular Interactions molecule This compound quinolinone Planar Tricyclic System molecule->quinolinone phenyl Phenyl Group at N1 (Perpendicular Orientation) molecule->phenyl methyl Methyl Group at C4 molecule->methyl ch_o C-H...O Interactions quinolinone->ch_o ch_pi C-H...π Interactions phenyl->ch_pi network 3D Supramolecular Network ch_o->network ch_pi->network

Caption: Key structural features and intermolecular interactions.

References

Spectroscopic and Structural Elucidation of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 4-methyl-1-phenylquinolin-2(1H)-one. This quinolinone derivative is of significant interest in medicinal chemistry and drug development due to its core scaffold, which is present in numerous biologically active compounds. This document details predicted spectroscopic data based on analogous compounds, outlines detailed experimental protocols for synthesis and analysis, and visualizes the analytical workflow.

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from the analysis of closely related quinolinone structures and serves as a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.6m3HAr-H (Phenyl)
~7.5 - 7.3m4HAr-H (Quinolinone & Phenyl)
~7.2d1HAr-H (Quinolinone)
~6.4s1HC3-H
~2.4s3HC4-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~162.0C2 (C=O)
~148.0C4
~141.0C8a
~138.0C1' (Phenyl)
~130.0 - 125.0Aromatic C-H & C-N (Phenyl)
~130.0C7
~125.0C5
~123.0C6
~122.0C3
~115.0C8
~114.0C4a
~19.0C4-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2925WeakAliphatic C-H stretch (CH₃)
~1660StrongC=O stretch (amide)
~1600, ~1500Medium-StrongC=C aromatic ring stretch
~1450MediumCH₃ bend
~750, ~700StrongC-H out-of-plane bend (aromatic)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
235100[M]⁺ (Molecular Ion)
207~60[M - CO]⁺
130~40[M - C₆H₅N]⁺
77~30[C₆H₅]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of this compound.

Synthesis of this compound

This synthesis is typically achieved via a Conrad-Limpach reaction followed by N-arylation or a similar cyclization strategy.

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add aniline (1.0 eq).

  • Cyclization: The mixture is heated under reflux for 2-4 hours to form the intermediate ethyl 3-anilinocrotonate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Ring Closure: The intermediate is then added to a high-boiling point solvent like Dowtherm A and heated to approximately 250 °C for 30 minutes to facilitate the thermal cyclization to 4-methylquinolin-2(1H)-one.

  • N-Phenylation: The resulting quinolinone (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate (1.5 eq). Iodobenzene (1.2 eq) and a copper catalyst (e.g., CuI, 0.1 eq) are added.

  • Reaction and Workup: The mixture is heated at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 125 MHz. A proton-decoupled pulse program is used with a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and typically 1024 or more scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. A portion of this powder is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The Biological Versatility of Quinolinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a "privileged structure," its derivatives have been extensively explored, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of quinolinone and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Anticancer Activity

Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Data Presentation: Anticancer Activity of Quinolinone Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)HL-60 (Leukemia)Sub-micromolar[1]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)H460 (Lung Cancer)Sub-micromolar[1]
4-substituted benzyloxy quinolin-2(1H)-one (11e)COLO 205 (Colon Cancer)Nanomolar[1]
7-chloro-4-quinolinylhydrazone derivative (36)SF-295 (CNS Cancer)0.314 - 4.65 µg/cm³[2]
7-chloro-4-quinolinylhydrazone derivative (36)HTC-8 (Colon Cancer)0.314 - 4.65 µg/cm³[2]
7-chloro-4-quinolinylhydrazone derivative (36)HL-60 (Leukemia)0.314 - 4.65 µg/cm³[2]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11)MCF7 (Breast Cancer)29.8[2]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12)MCF7 (Breast Cancer)39.0[2]
Quinoline-chalcone hybrid (9i)A549 (Lung Cancer)1.91 - 5.29[3]
Quinoline-chalcone hybrid (9j)K-562 (Leukemia)1.91 - 5.29[3]
Signaling Pathways and Mechanisms of Action

A primary mechanism of action for many anticancer quinolinone derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4] Quinolinone derivatives can inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest.[3]

Another significant mechanism is the inhibition of tubulin polymerization . By disrupting the formation of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits Quinolinone->Akt Inhibits DNA_Gyrase_Inhibition cluster_inhibition Inhibition leads to Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication DNA Replication & Transcription DNA_Gyrase->Replication Cell_Death Bacterial Cell Death ATP ATP ATP->DNA_Gyrase Supercoiled_DNA->Replication Quinolinone Quinolinone Derivative Quinolinone->DNA_Gyrase Inhibits GyrB ATPase activity NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκB (Inactive Complex) Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibits Quinolinone->NFkB Inhibits nuclear translocation Antiviral_Mechanism Viral_RNA Viral RNA (Template) RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp New_RNA New Viral RNA RdRp->New_RNA Synthesizes NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RdRp Replication Viral Replication New_RNA->Replication Quinolinone Quinolinone Derivative Quinolinone->RdRp Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis A1 Cell Culture & Treatment A2 Cytotoxicity Assay (MTT) A1->A2 A3 Antimicrobial Assay (Broth Microdilution) A1->A3 A4 Western Blot (Protein Analysis) A1->A4 C1 IC50 / MIC Calculation A2->C1 A3->C1 C3 Mechanism of Action Elucidation A4->C3 B1 Animal Model (e.g., Rat) B2 Compound Administration B1->B2 B3 Induction of Inflammation B2->B3 B4 Data Collection (e.g., Paw Volume) B3->B4 C2 Statistical Analysis B4->C2 C1->C3 C2->C3

References

Potential Therapeutic Targets of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinolinone class of heterocyclic molecules. This chemical family has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on its likely role as an inhibitor of the Akt signaling pathway. The information presented herein is a synthesis of current research on closely related analogs and the broader quinolinone scaffold, offering a valuable resource for researchers engaged in drug discovery and development.

Primary Potential Therapeutic Target: Akt (Protein Kinase B)

While direct studies on this compound are limited, substantial evidence points to the serine/threonine kinase Akt as a primary therapeutic target. This is strongly supported by research on its close structural analog, 4-phenylquinolin-2(1H)-one, which has been identified as a specific allosteric inhibitor of Akt.[1][2] The addition of a methyl group at the N1 position, as in the compound of interest, is a common medicinal chemistry modification that can modulate potency and pharmacokinetic properties without necessarily altering the core mechanism of action.

Mechanism of Action: Allosteric Inhibition

Research on the 4-phenyl analog has revealed a distinct mechanism of action that sets it apart from many other kinase inhibitors. Instead of competing with ATP at the catalytic site, 4-phenylquinolin-2(1H)-one acts as an allosteric inhibitor.[1][2] It binds to the Pleckstrin Homology (PH) domain of Akt. This interaction is believed to induce a conformational change in the Akt protein that hinders its phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473).[1][2] These phosphorylation events, mediated by the upstream kinases PDK1 and mTORC2 respectively, are essential for the full activation of Akt. By preventing this activation, the compound effectively shuts down downstream signaling.

This allosteric mode of inhibition contributes to the high selectivity of the parent compound, which did not significantly affect the activity of upstream kinases like PI3K, PDK1, or mTORC2, nor other related kinases such as SGK1, PKA, PKC, or ERK1/2 in screening assays.[1][2]

Signaling Pathway of Akt Inhibition by 4-Phenylquinolin-2(1H)-one

Akt_Inhibition_Pathway PI3K PI3K PDK1 PDK1 mTORC2 mTORC2 Akt Akt PDK1->Akt pT308 mTORC2->Akt pS473 Downstream Downstream Signaling (Cell Proliferation, Survival) Akt->Downstream Inhibitor 4-Phenylquinolin-2(1H)-one (Analog) Inhibitor->Akt Binds to PH domain

Caption: Allosteric inhibition of Akt by a close analog.

Quantitative Data

The inhibitory activity of the parent compound, 4-phenylquinolin-2(1H)-one, against Akt has been quantified, providing a benchmark for the potential efficacy of this compound.

CompoundTargetAssay TypeIC50Reference
4-Phenylquinolin-2(1H)-oneAkt Kinase ActivityKinase Assay6 µM[2]
4-Phenylquinolin-2(1H)-onepS473-Akt InhibitionHTRF Assay20 µM[2]

Anticancer Activity of Quinolin-2(1H)-one Derivatives

The therapeutic potential of this compound is further underscored by the demonstrated anticancer activity of various quinolin-2(1H)-one derivatives against a range of human cancer cell lines. This suggests that the quinolinone scaffold is a promising framework for the development of novel oncology therapeutics.

Derivative ClassCell LineActivity (IC50)Reference
4-hydroxy-3-(substituted)-1-phenylquinolin-2(1H)-oneK562 (Leukemia)20 µg/mL[3]
4-hydroxy-3-(substituted)-1-phenyl/methylquinolin-2(1H)-oneMDA-MB (Breast Cancer)25 µg/mL[4]
4-hydroxy-3-(substituted)-1-phenyl/methylquinolin-2(1H)-oneA-549 (Lung Cancer)>100 µg/mL (less potent)[4]
6,7-methylenedioxy-4-(substituted)phenylquinolin-2(1H)-oneVariousSub-micromolar[5]

Other Potential Therapeutic Targets

While Akt is the most likely primary target, derivatives of the broader quinolinone and quinoline scaffolds have been reported to interact with other targets, suggesting additional or alternative mechanisms of action for this compound.

  • NMDA Receptor: Certain 4-substituted-3-phenylquinolin-2(1H)-ones have been evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, indicating a potential role in neurological disorders.

  • Topoisomerase II: Furoquinolinone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and a validated target in cancer therapy.

Experimental Protocols

In Vitro Akt Kinase Activity Assay

This protocol describes a general method for determining the inhibitory effect of a compound on Akt kinase activity.

Workflow for In Vitro Akt Kinase Assay

Akt_Assay_Workflow Start Start: Prepare Cell Lysates IP Immunoprecipitate Akt with Akt-specific antibody Start->IP Kinase_Reaction Initiate Kinase Reaction: - Add recombinant GSK-3α (substrate) - Add ATP - Add this compound IP->Kinase_Reaction Incubate Incubate at 30°C Kinase_Reaction->Incubate Terminate Terminate Reaction (e.g., with SDS-PAGE sample buffer) Incubate->Terminate Analysis Analyze Substrate Phosphorylation (Western Blot with anti-phospho-GSK-3α antibody) Terminate->Analysis End End: Determine IC50 Analysis->End

Caption: General workflow for an in vitro Akt kinase activity assay.

Methodology:

  • Cell Lysis:

    • Culture cells of interest (e.g., a cancer cell line with activated Akt signaling) to an appropriate density.

    • Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Immunoprecipitation of Akt:

    • To a defined amount of protein lysate (e.g., 200-500 µg), add an Akt-specific antibody.

    • Incubate with gentle rotation to allow the antibody to bind to Akt.

    • Add protein A/G agarose or magnetic beads to capture the antibody-Akt complexes.

    • Wash the beads several times with lysis buffer and then with a kinase assay buffer to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads containing the immunoprecipitated Akt in a kinase assay buffer.

    • Add a known amount of a recombinant Akt substrate (e.g., GSK-3α).

    • Add the test compound (this compound) at various concentrations.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) with gentle shaking.

  • Analysis:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • Quantify the band intensities to determine the extent of substrate phosphorylation at each concentration of the test compound and calculate the IC50 value.

MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in their appropriate culture medium.

    • Incubate the plate overnight in a humidified incubator (e.g., at 37°C with 5% CO2) to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).

    • Add a small volume of the MTT solution to each well (final concentration is typically 0.5 mg/mL) and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent, with Akt being its most probable therapeutic target. Its mechanism of action is likely to be through allosteric inhibition of the Akt PH domain, a mode of action that can offer high selectivity. The established anticancer activity of the broader quinolinone scaffold provides a solid rationale for its continued development. The experimental protocols detailed in this guide offer a framework for researchers to further elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on direct enzymatic and cellular assays to confirm Akt inhibition by this compound, determine its potency, and evaluate its efficacy in preclinical cancer models.

References

Literature review on N-aryl quinolinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-aryl Quinolinone Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction to N-aryl Quinolinone Compounds

Quinolinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] This is largely due to their presence in numerous natural alkaloids and their role as a fundamental scaffold in the development of various therapeutic agents.[3] The core structure, a fusion of a benzene and a pyridine ring with a carbonyl group, allows for extensive functionalization, leading to a wide array of biological activities.[1][4] When a phenyl or substituted phenyl (aryl) group is attached to the nitrogen atom of the quinolinone core, the resulting N-aryl quinolinone compounds exhibit a distinct and often enhanced pharmacological profile.

These compounds are recognized for a broad spectrum of biological and pharmaceutical activities, including anticancer, antibacterial, antiviral, antimalarial, anti-inflammatory, and antifungal properties.[5][6] The versatility of the N-aryl quinolinone scaffold has made it a privileged structure in drug discovery, with numerous synthetic and naturally occurring derivatives being investigated for their therapeutic potential.[3][7] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to N-aryl quinolinone compounds, with a particular focus on their anticancer applications.

Synthesis of N-aryl Quinolinone Compounds

The synthesis of N-aryl quinolinones can be achieved through various methodologies, ranging from classical cyclization reactions to modern cross-coupling techniques. The choice of synthetic route often depends on the desired substitution pattern on both the quinolinone core and the N-aryl moiety.

Key Synthetic Strategies
  • Chan-Lam Coupling: A prominent method for N-arylation involves the copper-catalyzed Chan-Lam coupling reaction. This approach utilizes aryl boronic acids as the arylating agents to react with the N-H of a pre-formed quinolinone core. It is favored for its mild reaction conditions, often conducted in the air, and the commercial availability of a wide range of phenylboronic acids.[6]

  • Intramolecular Cyclization: This is a common strategy for constructing the quinolinone ring system itself with the N-aryl group already in place. Techniques include:

    • Palladium-catalyzed cross-coupling: Involves the intramolecular reaction of appropriately substituted precursors.[6]

    • Aromatic Nucleophilic Substitution (SNAr): A method where a nucleophilic nitrogen attacks an activated aromatic ring to form the heterocyclic system.[6]

    • Radical Pathways: Include methods like direct oxidative C-H amidation.[6]

  • Classical Named Reactions: Several traditional methods for synthesizing the quinolinone core can be adapted to produce N-aryl derivatives. These include the Gould-Jacobs, Conrad-Limpach, and Camps reactions, which typically start from aniline derivatives.[1]

  • Modern Catalytic Methods: Recent advancements have introduced methods using transition metals or N-heterocyclic carbenes (NHCs) to catalyze the formation of the quinolinone ring.[1]

Experimental Protocols

Protocol 2.2.1: Synthesis of N-aryl-3-formyl-2-quinolones via Chan-Lam Coupling [6]

This protocol describes a general procedure for the N-arylation of 3-formyl-2-quinolones using a copper(II)-catalyzed Chan-Lam coupling reaction.

Materials:

  • 3-formyl-2-quinolone (1 equivalent)

  • Substituted phenylboronic acid (2 equivalents)

  • Copper(II) acetate (Cu(OAc)2) (2 equivalents)

  • Pyridine (2 equivalents)

  • N,N-Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Saturated aqueous solution of NH4Cl

  • Saturated aqueous solution of NaCl

  • Anhydrous Na2SO4

Procedure:

  • To a reaction vessel, add the 3-formyl-2-quinolone, the corresponding phenylboronic acid, Cu(OAc)2, and pyridine.

  • Add DMF as the solvent and stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and a saturated aqueous solution of NH4Cl.

  • Separate the organic layer and wash it sequentially with water and a saturated aqueous solution of NaCl.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-formyl-2-quinolone derivative.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of N-aryl quinolinones, highlighting the key reaction types.

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Key Synthetic Reactions cluster_product Product Anilines Aniline Derivatives Cyclization Intramolecular Cyclization (e.g., Camps, Conrad-Limpach) Anilines->Cyclization Quinolones Quinolone Core (N-H) Coupling N-Arylation Cross-Coupling (e.g., Chan-Lam, Buchwald-Hartwig) Quinolones->Coupling Aryl_Halides Aryl Halides Aryl_Halides->Cyclization Aryl_Boronics Aryl Boronic Acids Aryl_Boronics->Coupling Cu or Pd catalyst NAQ N-aryl Quinolinone Cyclization->NAQ Coupling->NAQ Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K/Akt Pathway RTK->PI3K Activates RAS RAS/MAPK Pathway RTK->RAS Activates NAQ N-aryl Quinolinone NAQ->RTK Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Survival Cell Survival & Proliferation PI3K->Survival Inhibits Apoptosis RAS->Survival Apoptosis Apoptosis Survival->Apoptosis Suppresses SAR_Diagram cluster_core N-aryl Quinolinone Scaffold cluster_r1 N-Aryl Ring (R1) cluster_r2 Quinolinone Core (R2) cluster_activity Biological Activity Core R1_Node Modulates: - Potency - Selectivity - Pharmacokinetics R2_Node Determines: - Mechanism of Action - Target Specificity - Overall Activity Profile Activity Enhanced Therapeutic Potential R1_Node->Activity R2_Node->Activity

References

The Genesis of a Scaffold: A Technical History of 4-Methyl-1-phenylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 4-Methyl-1-phenylquinolin-2(1H)-one, a heterocyclic compound belonging to the quinolinone family. This document provides a comprehensive overview of its historical synthesis, physicochemical properties, and known biological significance, with a focus on its role as a synthetic intermediate and its potential as an α-glucosidase inhibitor. Detailed experimental protocols and visual representations of synthetic pathways are included to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Context: The Knorr Synthesis

The journey of this compound is intrinsically linked to the discovery of the quinolin-2-one scaffold. The foundational method for synthesizing this class of compounds was established in 1886 by Ludwig Knorr.[1] His work, "Synthetische Versuche mit dem Acetessigester" (Synthetic Experiments with Acetoacetic Ester), published in Justus Liebigs Annalen der Chemie, described the intramolecular cyclization of β-ketoanilides in the presence of a strong acid to yield 2-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2(1H)-ones. This reaction is now famously known as the Knorr quinoline synthesis.

While Knorr's original publication may not have explicitly detailed the synthesis of this compound, it laid the crucial groundwork. The synthesis of this specific N-phenyl substituted derivative is a direct application of the Knorr methodology, utilizing N-phenylacetoacetamide as the β-ketoanilide precursor. The reaction proceeds via an initial formation of the anilide from an aniline and a β-ketoester, followed by acid-catalyzed cyclization.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product N_phenylaniline N-Phenylaniline beta_ketoanilide N-Phenylacetoacetamide (β-ketoanilide) N_phenylaniline->beta_ketoanilide Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->beta_ketoanilide product This compound beta_ketoanilide->product Intramolecular Cyclization (H₂SO₄)

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₆H₁₃NO. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₆H₁₃NO[2]
Molecular Weight235.28 g/mol N/A
AppearanceSolidN/A
Melting PointNot consistently reportedN/A

Table 1: Physicochemical Properties of this compound.

Synthetic Methodologies

The primary route for the synthesis of this compound and its derivatives remains the Knorr synthesis and its subsequent modifications. Below is a representative experimental protocol adapted from the synthesis of a structurally related compound.[3]

Representative Experimental Protocol: Synthesis of a Quinolin-2-one Derivative

Materials:

  • N-methylaniline

  • Diethyl phenylmalonate

  • Sodium hydroxide

  • Toluene

  • Hydrochloric acid

  • Ethanol

  • Activated carbon

Procedure:

  • A mixture of N-methylaniline (10.7 g, 100 mmol) and diethyl phenylmalonate (24.8 g, 105 mmol) is gradually heated in a Wood's metal bath at 200–290 °C for 4.5 hours, or until the distillation of ethanol ceases.

  • The hot reaction mixture is poured into a mortar and allowed to cool.

  • The solidified mass is crushed and dissolved in a mixture of 0.5 M aqueous sodium hydroxide solution (300 ml) and toluene (50 ml).

  • The aqueous phase is separated, washed with toluene, and briefly stirred with activated carbon.

  • The solution is filtered, and the filtrate is acidified by the addition of 10% hydrochloric acid.

  • The resulting white precipitate is collected by filtration, washed with water, and air-dried to afford the crude product.

  • Recrystallization from ethanol yields the purified quinolin-2-one derivative.

Experimental_Workflow start Start reactants Mix N-methylaniline and diethyl phenylmalonate start->reactants heat Heat at 200-290°C for 4.5h reactants->heat cool_crush Cool and crush the solid mixture heat->cool_crush dissolve Dissolve in NaOH(aq) and toluene cool_crush->dissolve separate Separate aqueous phase dissolve->separate wash Wash with toluene separate->wash decolorize Treat with activated carbon wash->decolorize filter1 Filter decolorize->filter1 acidify Acidify with HCl filter1->acidify filter2 Collect precipitate by filtration acidify->filter2 wash_dry Wash with water and air dry filter2->wash_dry recrystallize Recrystallize from ethanol wash_dry->recrystallize end End recrystallize->end

Biological Significance and Potential Applications

This compound serves as an important intermediate in the synthesis of various bioactive molecules. The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

α-Glucosidase Inhibition and Antidiabetic Potential

Table 2 summarizes the α-glucosidase inhibitory activity of several quinolinone and quinazolinone derivatives, highlighting the therapeutic potential of this chemical class. It is important to note that there are no reports on the direct α-glucosidase inhibitory activity of 4-hydroxyquinolin-2(1H)-one, the parent scaffold of the target compound, suggesting that this specific area may be underexplored.[4]

Compound ClassExample CompoundIC₅₀ (µM)Reference
Quinoline-based hybrids7-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-4-amine40.84[5]
Quinoline-based hybrids1-(7-chloroquinolin-4-yl)-N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine46.70[5]
Quinazolinone derivatives2-(4-chlorophenyl)-quinazolin-4(3H)-one12.5[6]
Quinazolinone derivatives2-(4-bromophenyl)-quinazolin-4(3H)-one15.6[6]
Indeno[1,2-c]pyrazol-4(1H)-onesDerivative 4e6.71 (µg/mL)[7]
Reference Drug Acarbose 51.73 - 752.0 [4][5]

Table 2: α-Glucosidase Inhibitory Activity of Selected Quinolinone and Related Heterocyclic Derivatives.

alpha_glucosidase_inhibition Carbohydrates Carbohydrates alpha_Glucosidase alpha_Glucosidase Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Quinolinone_Inhibitor Quinolinone Derivative Quinolinone_Inhibitor->alpha_Glucosidase Inhibition

Conclusion

This compound, a direct descendant of the seminal Knorr synthesis of 1886, represents a cornerstone in the history of heterocyclic chemistry. While its primary role has been that of a versatile synthetic intermediate, the broader family of quinolinones is gaining increasing attention for its diverse biological activities. The potential for α-glucosidase inhibition positions this scaffold as a promising area for the development of novel antidiabetic agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the rich history of this compound and explore its future applications in drug discovery.

References

An In-depth Technical Guide on 4-Methyl-1-phenylquinolin-2(1H)-one (CAS: 2540-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1-phenylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available information on its chemical properties, synthesis, and potential biological activities, presenting the data in a structured format to support research and development efforts.

Core Compound Information

PropertyValueSource
CAS Number 2540-30-9N/A
IUPAC Name This compoundN/A
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.28 g/mol N/A
Appearance Yellow to orange crystalline solidN/A
Melting Point Data not availableN/A
Solubility Soluble in organic solvents, less soluble in waterN/A

Synthesis and Spectroscopic Data

A general experimental protocol for a related compound, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, involves the thermal condensation of N-methylaniline with diethyl phenylmalonate, followed by cyclization.[2] Another relevant method is the microwave-assisted synthesis of 4-methyl-2-(4-substituted phenyl) quinoline derivatives from anilines, substituted benzaldehydes, and acetone in the presence of hydrochloric acid.[3] These methods could be adapted by a skilled synthetic chemist to produce the target molecule.

Complete, experimentally verified spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of closely related compounds, the expected spectral characteristics are summarized below.[4][5][6]

Spectroscopic DataPredicted Characteristics
¹H NMR Signals corresponding to the methyl group protons, aromatic protons of the quinoline and phenyl rings.
¹³C NMR Resonances for the methyl carbon, carbonyl carbon, and the aromatic carbons of the bicyclic quinoline system and the N-phenyl group.
IR Spectroscopy Characteristic absorption bands for the C=O (amide) stretching, C=C aromatic stretching, and C-H stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight (m/z = 235.28).

Potential Biological Activities and Experimental Protocols

The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of this compound have shown potential in several therapeutic areas, suggesting that this compound may also exhibit similar activities.

Anticancer Activity

Quinolinone derivatives have demonstrated significant anticancer properties.[7][8][9] The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [9]

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (this compound) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The quinolinone core is also a key feature of many antibacterial agents. The antimicrobial potential of this compound can be assessed using standard microbiological assays.

Experimental Protocol: Agar Well Diffusion and Minimum Inhibitory Concentration (MIC) [3]

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus).

  • Agar Well Diffusion:

    • Inoculate the surface of an agar plate with the bacterial suspension.

    • Create wells in the agar and add a solution of the test compound.

    • Incubate the plates and measure the diameter of the zone of inhibition around the wells.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate and determine the lowest concentration of the compound that visibly inhibits bacterial growth.

α-Glucosidase Inhibition

Certain quinolinone derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10] This suggests a potential application for this compound in the management of type 2 diabetes.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [10]

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound.

  • Reaction Initiation: Add the pNPG solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Visualizations

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis General Synthesis Pathway Start Starting Materials (e.g., N-phenyl-3-oxobutanamide) Reaction Intramolecular Cyclization (e.g., Conrad-Limpach or Gould-Jacobs) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 1: Generalized synthetic workflow for this compound.

Biological_Assay_Workflow cluster_assays Biological Activity Screening Compound This compound Anticancer Anticancer Assay (MTT) Compound->Anticancer Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial Enzyme_Inhibition α-Glucosidase Inhibition Assay Compound->Enzyme_Inhibition Data_Analysis Data Analysis (IC50 Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis

Figure 2: Workflow for the biological evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While specific biological data for this compound is limited, the known activities of related quinolinone derivatives strongly suggest its potential as an anticancer, antimicrobial, and α-glucosidase inhibitory agent. This technical guide provides a foundation for further research by outlining potential synthetic routes and providing detailed protocols for biological evaluation. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

The Pharmacological Promise of Substituted 2-Quinolinones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of substituted 2-quinolinone scaffolds, providing a comprehensive resource for researchers and drug development scientists.

The 2-quinolinone core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Derivatives of this privileged structure have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the discovery of novel therapeutic agents.[3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological potential of substituted 2-quinolinones, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Diverse Biological Activities of 2-Quinolinone Derivatives

Substituted 2-quinolinones have been extensively investigated for a range of therapeutic applications. Their biological activities are highly dependent on the nature and position of substituents on the quinolinone ring.

Anticancer Potential

A significant body of research has highlighted the potent anti-proliferative activity of 2-quinolinone derivatives against a variety of human cancer cell lines.[5][7][8] These compounds have been shown to induce apoptosis and cell cycle arrest, positioning them as promising candidates for the development of new cancer chemotherapeutics.[9] The cytotoxic efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of Substituted 2-Quinolinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric)1.38[10]
HCT-116 (Colon)5.34[10]
MCF-7 (Breast)5.21[10]
2-Quinolone Derivative 11eCOLO 205 (Colon)Nanomolar range[10]
Quinoline-2-one based chalcone 27HCT-116 (Colon)0.131[6]
LOX IMVI (Melanoma)0.134[6]
2-Arylquinoline 13HeLa (Cervical)8.3[7]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18HeLa (Cervical)13.15[7]
2-Arylquinoline 12PC3 (Prostate)31.37[7]
2-Arylquinoline 11PC3 (Prostate)34.34[7]
Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted 2-quinolinones have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.

Table 2: Antimicrobial Activity of Substituted 2-Quinolinone Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one Schiff-base hybrid 6cMRSA0.75[11]
VRE0.75[11]
MRSE2.50[11]
Quinoline-2-one Schiff-base hybrid 6lMRSA1.50[11]
VRE1.50[11]
MRSE3.0[11]
Quinoline-2-one Schiff-base hybrid 6oMRSA2.50[11]
VRE2.50[11]
MRSE5.0[11]
2-Styryl quinoline 9aP. aeruginosa MTCC 24533.9[13]
Bis(pyrazolo[5,1-b]quinazolines) 1cS. aureus3.8[13]
E. coli3.8[13]
P. aeruginosa3.8[13]
Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. Certain 2-quinolinone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[14][15] The IC50 values for the inhibition of NO production serve as a measure of their anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of Substituted 2-Quinolinone Derivatives

Compound/DerivativeCell LineParameter MeasuredIC50 (µM)Reference
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a)Human NeutrophilsLysozyme Release7.1[16]
Human Neutrophilsβ-glucuronidase Release9.5[16]
1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6)Human NeutrophilsTNF-α Formation2.3[16]
4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10)Human NeutrophilsLysozyme Release4.6[16]
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8)Human Neutrophilsβ-glucuronidase Release5.0[16]
Ursolic acid derivative UA-1RAW 264.7 MacrophagesNO Inhibition2.2[15]

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of substituted 2-quinolinones are often attributed to their modulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a pivotal regulator of inflammation and cell survival.[17] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[18][19] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17] Some 2-quinolinone derivatives have been shown to inhibit this pathway, potentially by interfering with the phosphorylation of IκBα, thereby preventing NF-κB activation.[17]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Quinolinone Substituted 2-Quinolinone Quinolinone->IKK Inhibition

NF-κB Signaling Inhibition by 2-Quinolinones
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth.[20] Dysregulation of this pathway is a hallmark of many cancers.[21] Activation of receptor tyrosine kinases (RTKs) leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[20][22] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Some 2-quinolinone derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as Akt phosphorylation.[20][23]

PI3K_Akt_Inhibition cluster_membrane Cell Membrane GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt mTORC2 mTORC2 mTORC2->Akt Akt_p p-Akt Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt_p->Downstream Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis Quinolinone Substituted 2-Quinolinone Quinolinone->Akt Inhibition of Phosphorylation

PI3K/Akt Signaling Inhibition by 2-Quinolinones

Experimental Protocols

Reproducible and well-documented experimental procedures are fundamental to drug discovery research. This section provides detailed methodologies for the synthesis and biological evaluation of substituted 2-quinolinones.

General Synthesis of 4-Hydroxy-2-Quinolinone Derivatives

A common and effective method for the synthesis of 4-hydroxy-2-quinolinone derivatives involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.[24]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in a suitable high-boiling point solvent, such as diphenyl ether.

  • Addition of Reagents: Add diethyl malonate (1.1 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approximately 250 °C) for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add hexane to precipitate the crude product.

  • Purification: Filter the precipitate, wash with hexane, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][25][26]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[24][27][28]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-quinolinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1][24]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[28]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24][26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with 2-Quinolinone Derivatives (various conc.) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 Value G->H

MTT Assay Workflow for Anticancer Screening
In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][29][30]

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 2-quinolinone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[25][29]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA).[25]

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[29]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[29]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), and is a common method to assess the anti-inflammatory activity of compounds in vitro.[2][3][31]

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and pre-treat with various concentrations of the 2-quinolinone derivatives for 1 hour.[3][14]

  • Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[2][3]

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[2][31]

  • Assay: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent and incubate at room temperature for 10-15 minutes.[3][31]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2][31]

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percent inhibition of NO production.

Conclusion

Substituted 2-quinolinones represent a highly promising class of compounds with a wide array of pharmacological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. The modulation of key signaling pathways such as NF-κB and PI3K/Akt provides a mechanistic basis for their observed biological effects. The experimental protocols detailed in this guide offer a robust framework for the synthesis and evaluation of novel 2-quinolinone derivatives, facilitating the identification of new lead compounds for a variety of therapeutic indications. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their pharmacological potential into clinical applications.

References

Methodological & Application

Synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug discovery. The protocol is based on the principles of the Conrad-Limpach synthesis, a reliable and well-established method for the preparation of quinoline and quinolinone scaffolds.

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceutical agents. This compound is a specific analog that serves as a valuable intermediate in the synthesis of more complex molecules. Its preparation is typically achieved through a two-step process involving the formation of an acetoacetanilide intermediate followed by an acid-catalyzed intramolecular cyclization.

Reaction Scheme

The synthesis of this compound proceeds via a two-step reaction. The first step is the condensation of aniline with ethyl acetoacetate to form the intermediate, N-phenylacetoacetamide. The second step is the intramolecular cyclization of this intermediate under acidic conditions to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Intermediate N-Phenylacetoacetamide (Intermediate) Aniline->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Product This compound Intermediate->Product Acid Acid Catalyst (e.g., H₂SO₄) Acid->Product Heat1 Heat Heat2 Heat

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two key stages: the synthesis of the N-phenylacetoacetamide intermediate and its subsequent cyclization.

Part 1: Synthesis of N-Phenylacetoacetamide

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Toluene (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of aniline and ethyl acetoacetate in toluene.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.

  • After cooling to room temperature, the solvent is removed under reduced pressure to yield crude N-phenylacetoacetamide. This intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of this compound

Materials:

  • N-Phenylacetoacetamide (from Part 1)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Ice-cold water

  • Sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • Carefully add the crude N-phenylacetoacetamide to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat it to 80-100 °C. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration and washed with cold water.

  • To neutralize any remaining acid, the solid is then washed with a dilute sodium bicarbonate solution until the effervescence ceases, followed by a final wash with water.

  • The crude product is dried and can be purified by recrystallization from ethanol to afford pure this compound as a crystalline solid.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterStep 1: CondensationStep 2: Cyclization
Reactants Aniline, Ethyl acetoacetateN-Phenylacetoacetamide, Sulfuric Acid
Solvent Toluene (or neat)Concentrated H₂SO₄
Temperature Reflux (approx. 110-140 °C)80-100 °C
Reaction Time 2-4 hours1-2 hours
Yield (Typical) >90% (for intermediate)70-85% (for final product)
Purification Recrystallization (optional)Recrystallization from ethanol

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add reagents slowly to avoid splashing.

  • The cyclization reaction can be exothermic. Proper temperature control is essential.

This detailed protocol provides a robust method for the synthesis of this compound, which can be adapted by researchers for the preparation of this and similar quinolinone derivatives for various applications in drug discovery and development.

Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Their diverse pharmacological profiles have established them as crucial scaffolds in drug discovery and development. Traditional methods for synthesizing these compounds often involve harsh reaction conditions, long reaction times, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity.[4][5] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of quinolinone derivatives via several key named reactions.

Synthetic Methodologies and Experimental Protocols

This section details the microwave-assisted protocols for four major synthetic routes to quinolinone derivatives: the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, the Camps cyclization, and the Friedländer annulation.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolinones. The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6] Microwave irradiation significantly accelerates the high-temperature cyclization step.[7]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Reactants: Aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (DEEM, 3.0 equiv).

  • Apparatus: A 2.5 mL microwave vial equipped with a magnetic stirring bar.

  • Procedure:

    • To the microwave vial, add aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol).[7]

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to the specified temperature (e.g., 250 °C or 300 °C) and hold for the designated time (see Table 1).[7]

    • After the reaction, cool the vial to room temperature.

    • The precipitated product is then filtered off and washed with ice-cold acetonitrile (3 mL).[7]

    • The resulting solid is dried under vacuum.

Data Presentation: Gould-Jacobs Reaction

EntryTemperature (°C)Time (min)Yield (%)Reference
1250101[7]
23001075[7]
3250201[7]
43002057[7]

Experimental Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Work-up & Purification Aniline Aniline Mix Mix in Microwave Vial Aniline->Mix DEEM Diethyl ethoxymethylenemalonate DEEM->Mix Microwave Microwave Irradiation (e.g., 300°C, 10 min) Mix->Microwave Cool Cool to RT Microwave->Cool Filter Filter Precipitate Cool->Filter Wash Wash with cold Acetonitrile Filter->Wash Dry Dry under Vacuum Wash->Dry Product Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate Dry->Product Conrad_Limpach_Workflow cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Work-up & Purification Aniline Aniline Derivative Mix Mix in Solvent (e.g., Diphenyl ether) Aniline->Mix Ketoester β-Ketoester Ketoester->Mix Microwave Microwave Irradiation (e.g., 250°C, 30 min) Mix->Microwave Cool Cool to RT Microwave->Cool Filter Filter Product Cool->Filter Purify Purification Filter->Purify Product 4-Hydroxyquinoline Derivative Purify->Product Camps_Cyclization_Workflow cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Work-up & Purification Substrate o-Acylamino- acetophenone Mix Mix in Solvent (e.g., Ethylene glycol) Substrate->Mix Base Base (e.g., NaOH) Base->Mix Microwave Microwave Irradiation (e.g., 150°C, 10 min) Mix->Microwave Cool Cool to RT Microwave->Cool Precipitate Precipitate with Water Cool->Precipitate Filter Filter Product Precipitate->Filter Dry Dry Filter->Dry Product Hydroxyquinoline Derivative Dry->Product Friedlander_Annulation_Workflow cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Work-up & Purification Amine 2-Aminoaryl Ketone/ Aldehyde Mix Mix Reactants Amine->Mix Methylene Active Methylene Compound Methylene->Mix Catalyst Catalyst (e.g., p-TSA) Catalyst->Mix Microwave Microwave Irradiation (e.g., 120°C, 5 min) Mix->Microwave Cool Cool to RT Microwave->Cool Extract Solvent Extraction Cool->Extract Wash Wash with Base/Brine Extract->Wash Purify Column Chromatography Wash->Purify Product Quinoline Derivative Purify->Product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Quinolinone Quinolinone Derivative Quinolinone->PI3K Quinolinone->mTORC1 Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Transcription Factors ERK->Transcription GeneExpression Gene Expression & Cell Proliferation Transcription->GeneExpression Quinolinone Quinolinone Derivative Quinolinone->Raf Quinolinone->MEK

References

Application Notes and Protocols for 4-Methyl-1-phenylquinolin-2(1H)-one and its Analogs in In-Vitro Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in-vitro anticancer activity data for 4-Methyl-1-phenylquinolin-2(1H)-one. The following application notes and protocols are based on the broader class of quinolin-2(1H)-one derivatives, which have demonstrated significant potential as anticancer agents. These guidelines are intended to provide a foundational understanding and methodological framework for researchers investigating the anticancer properties of this scaffold.

Introduction

Quinolin-2(1H)-one derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The versatile quinolinone core allows for various substitutions, enabling the modulation of their therapeutic properties. While specific data on this compound is not publicly available, numerous analogs have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. These derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.

Data Presentation: In-Vitro Anticancer Activity of Quinolin-2(1H)-one Derivatives

The following table summarizes the in-vitro anticancer activity of representative quinolin-2(1H)-one derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one2774 (Ovarian)0.4[1]
SKOV-3 (Ovarian)0.4[1]
HL-60 (Leukemia)0.4[1]
Hep 3B (Hepatoma)1.0[1]
H460 (Lung)0.9[1]
4-hydroxy-3-(1-hydroxy-2-(n-propylamino)ethyl)-1-phenylquinolin-2(1H)-oneMDA-MB (Breast)25 µg/mL[2]
4-hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-methylquinolin-2(1H)-oneMDA-MB (Breast)25 µg/mL[2]
Quinolyl-thienyl chalcone derivative (Compound 31)HUVEC (Endothelial)0.02178[3]
Quinolyl-thienyl chalcone derivative (Compound 33)EGFR (Enzyme)0.03707[3]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below. These protocols are generalized for quinolin-2(1H)-one derivatives and may require optimization for specific compounds and cell lines.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound or its analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Hoechst Staining)

This protocol is used to observe nuclear morphological changes associated with apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates or chamber slides

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells in 6-well plates or chamber slides and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix with the fixation solution for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with the permeabilization solution for 10 minutes.

  • Staining: Wash with PBS and stain with Hoechst 33258 solution for 15 minutes in the dark.

  • Imaging: Wash with PBS and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays In-Vitro Assays cluster_analysis Data Analysis start Start seed Seed Cancer Cells in Plates start->seed treat Treat with Quinolinone Derivative seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Apoptosis Assay (e.g., Hoechst Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle ic50 Determine IC50 mtt->ic50 morphology Observe Nuclear Morphology apoptosis->morphology distribution Analyze Cell Cycle Distribution cell_cycle->distribution

Caption: Experimental workflow for in-vitro anticancer screening.

signaling_pathway cluster_cell Cancer Cell cluster_outcomes Cellular Outcomes compound Quinolin-2(1H)-one Derivative akt_mtor Akt/mTOR Pathway compound->akt_mtor Inhibition cyclin_cdk Cyclin/CDK Complexes compound->cyclin_cdk Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation cell_cycle_arrest G2/M Phase Cell Cycle Arrest akt_mtor->cell_cycle_arrest cyclin_cdk->cell_cycle_arrest apoptosis Apoptosis bcl2->apoptosis Inhibits caspase Caspase Cascade bax->caspase caspase->apoptosis

Caption: Postulated signaling pathways for quinolinone derivatives.

References

Application of 4-Methyl-1-phenylquinolin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenylquinolin-2(1H)-one and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This quinolinone core is a key pharmacophore in the design of novel therapeutic agents. Extensive research has highlighted its potential in oncology, neuroscience, and inflammatory diseases. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells, inhibition of key enzymes such as monoamine oxidase A (MAO-A), and modulation of inflammatory pathways. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its analogs in a medicinal chemistry research setting.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Conrad-Limpach reaction. This involves the condensation of an aniline with a β-ketoester.

Experimental Protocol: Synthesis of this compound

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Beakers

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Step 1: Formation of Ethyl 3-anilinobut-2-enoate

    • In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture in ethanol for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 3-anilinobut-2-enoate.

  • Step 2: Cyclization to this compound

    • Add the crude ethyl 3-anilinobut-2-enoate to a high-boiling point solvent such as Dowtherm A or polyphosphoric acid.

    • Heat the mixture to approximately 250°C for 30 minutes to 1 hour.[1]

    • The high temperature facilitates the intramolecular cyclization.

    • Cool the reaction mixture and pour it into ice-water.

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

Quantitative Data: Cytotoxicity of this compound Derivatives
Compound IDDerivative SubstitutionCell LineIC50 (µg/mL)Reference
III-a1R=C₆H₅, R1=n-propylamineMDA-MB25[1]
III-b1R=CH₃, R1=n-propylamineMDA-MB25[1]
III-b2R=CH₃, R1=methylamineMDA-MB25[1]
VhThiazolidin-4-one derivativeA-549100[1]
Imatinib (Standard)-A-549150[1]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., A-549, MDA-MB)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Anticancer Mechanism

The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis via the mitochondrial pathway and cell cycle arrest at the G2/M phase.

anticancer_pathway Compound Compound ROS Generation ROS Generation Compound->ROS Generation G2/M Arrest G2/M Arrest Compound->G2/M Arrest Mitochondrial Pathway Mitochondrial Pathway ROS Generation->Mitochondrial Pathway Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Mitochondrial Pathway->Bax/Bcl-2 Ratio Upregulation Caspase-9 Activation Caspase-9 Activation Bax/Bcl-2 Ratio->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cyclin B1/CDK1 Cyclin B1/CDK1 G2/M Arrest->Cyclin B1/CDK1 Downregulation Cyclin B1/CDK1->Apoptosis maoa_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Compound) Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Add Substrate (Kynuramine) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (316 nm) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

High-performance liquid chromatography (HPLC) method for 4-Methyl-1-phenylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

An optimized method for the analysis of 4-Methyl-1-phenylquinolin-2(1h)-one using High-Performance Liquid Chromatography (HPLC) is presented. This application note provides a detailed protocol for the quantification of this compound, suitable for researchers, scientists, and professionals in drug development. The method is designed to be a robust starting point that can be adapted for various sample matrices.

Introduction

This compound is a quinolinone derivative. Accurate and reliable quantification of such compounds is essential for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers the necessary sensitivity, selectivity, and reproducibility for these analytical challenges.[1] This document outlines the chromatographic conditions, sample preparation, and a protocol for the analysis of this compound.

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. The conditions are based on established methods for similar quinoline derivatives.[1][2]

ParameterCondition
HPLC System Standard HPLC system with a UV Detector
Column C18, 5 µm, 4.6 x 250 mm (e.g., Dikma Diamonsil C18 or similar)[3]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient Program Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient could be: 0-20 min, 20-80% B.[1]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Detection Wavelength To be determined by UV scan of the analyte (a starting point could be 225 nm)[3]
Column Temperature 30 °C

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile and methanol.[1]

  • Water: High-purity (e.g., Milli-Q).[1]

  • Reference Standard: this compound.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. Below are general procedures for common sample types.

  • For Pharmaceutical Formulations (e.g., Powders):

    • Accurately weigh a portion of the powder and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: To the plasma sample, add 3 volumes of a precipitating agent like acetonitrile or methanol.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to pellet the precipitated proteins.

    • Carefully collect the supernatant.[1]

    • The supernatant can be injected directly or evaporated and reconstituted in the mobile phase for concentration.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions F Inject Standard Solutions (Calibration Curve) B->F C Prepare Samples G Inject Samples C->G E Inject Blank (Mobile Phase) D->E E->F F->G H Integrate Peak Areas G->H I Quantify Analyte H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Repeatability (RSD%) ≤ 2%

Table 2: Method Validation Summary

ParameterTypical Performance Value
Linearity (r²) > 0.999[1]
Accuracy (% Recovery) 98% - 102%[1]
Precision (RSD%) < 2%[1]
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Conclusion

The described HPLC method provides a detailed protocol for the determination of this compound. This application note serves as a comprehensive guide for researchers and scientists, offering a solid foundation for method implementation and further optimization depending on the specific application and sample matrix.

References

Application Notes and Protocols for Quinolinone Synthesis: Conrad-Limpach and Gould-Jacobs Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups for the Conrad-Limpach and Gould-Jacobs reactions, two classical methods for the synthesis of quinolinones, a core scaffold in many pharmaceutical agents. The protocols are designed to be a comprehensive guide for researchers in organic and medicinal chemistry.

Introduction

Quinolinones are a significant class of heterocyclic compounds due to their broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The Conrad-Limpach and Gould-Jacobs syntheses are foundational methods for constructing the 4-hydroxyquinoline (quinolin-4-one) core. The Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters, while the Gould-Jacobs reaction utilizes anilines and alkoxymethylenemalonates.[1][2][3] While both are thermal cyclization reactions, they offer different pathways to access a variety of substituted quinolinones.

Data Presentation

The following tables summarize quantitative data for representative Conrad-Limpach and Gould-Jacobs reactions, highlighting the impact of reaction conditions on product yield.

Table 1: Conrad-Limpach Synthesis of 2-methyl-6-nitro-4-quinolone [4]

EntrySolventBoiling Point (°C)Reaction Time (min)Yield (%)
1Methyl benzoate2006045
2Ethyl benzoate2136052
3Propyl benzoate2306058
4Isobutyl benzoate2403563
52-Nitrotoluene2226062
61,2,4-Trichlorobenzene2146064
7Dowtherm A2573565
82,6-di-tert-butylphenol2653565

Table 2: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate via Microwave Irradiation [5][6]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012037
3250201010
4300202428
530052247

Experimental Protocols

Conrad-Limpach Synthesis: Preparation of 2-methyl-6-nitro-4-quinolone[4]

Materials:

  • 4-Nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Concentrated Sulfuric Acid

  • Toluene

  • Hexanes

Procedure:

  • To a 1 L round-bottom flask, add 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and the chosen high-boiling solvent (150 mL).

  • Add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Equip the flask with a short path distillation apparatus to remove the ethanol byproduct.

  • Heat the reaction mixture to reflux. The reflux time will vary depending on the solvent (e.g., 35 minutes for Dowtherm A).

  • During reflux, the product, 2-methyl-6-nitro-4-quinolone, will precipitate from the solution.

  • After the specified reflux time, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with toluene and then with hexanes.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Gould-Jacobs Synthesis: Microwave-Assisted Preparation of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate[6]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (ice-cold)

Procedure:

  • In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 300 °C and hold for 5 minutes.[5][6]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

Reaction Mechanisms and Workflows

The following diagrams illustrate the reaction pathways for the Conrad-Limpach and Gould-Jacobs syntheses, along with a general experimental workflow.

Conrad_Limpach_Mechanism aniline Aniline schiff_base Schiff Base Intermediate aniline->schiff_base Condensation beta_ketoester β-Ketoester beta_ketoester->schiff_base enol_tautomer Enol Tautomer schiff_base->enol_tautomer Tautomerization cyclization Thermal Cyclization (~250 °C) enol_tautomer->cyclization Heat hydroxyquinoline 4-Hydroxyquinoline cyclization->hydroxyquinoline Dehydration Gould_Jacobs_Mechanism aniline Aniline intermediate Anilidomethylenemalonate Intermediate aniline->intermediate Condensation malonate Alkoxymethylenemalonate malonate->intermediate cyclization Thermal Cyclization (>250 °C) intermediate->cyclization Heat carboalkoxyquinoline 4-Hydroxy-3-carboalkoxyquinoline cyclization->carboalkoxyquinoline hydrolysis Hydrolysis carboalkoxyquinoline->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation hydroxyquinoline 4-Hydroxyquinoline decarboxylation->hydroxyquinoline Experimental_Workflow start Start reagents Combine Anilines and β-Dicarbonyl Compound start->reagents reaction Thermal Reaction (Conventional or Microwave) reagents->reaction workup Reaction Work-up (Cooling, Precipitation) reaction->workup purification Purification (Filtration, Washing, Recrystallization) workup->purification analysis Characterization (NMR, IR, MS, Melting Point) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Preparation of 4-Methyl-1-phenylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various derivatives of 4-Methyl-1-phenylquinolin-2(1H)-one, a versatile scaffold in medicinal chemistry. The protocols outlined below are based on established literature and offer a starting point for the development of novel compounds with potential therapeutic applications.

Introduction

This compound and its analogs are an important class of heterocyclic compounds that have garnered significant interest in the field of drug discovery. The quinolinone core is a privileged structure found in numerous biologically active molecules and approved drugs.[1][2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antidepressant, and antibacterial properties.[3][4] The strategic modification of the this compound backbone allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive target for the synthesis of new chemical entities.

This document provides detailed experimental protocols for the synthesis of select derivatives, along with tabulated quantitative data for easy comparison. Additionally, reaction pathways are visualized to provide a clear overview of the synthetic strategies.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized derivatives of this compound.

Table 1: Physicochemical and Yield Data for this compound Derivatives

Compound IDDerivative NameMolecular FormulaYield (%)Melting Point (°C)
1 4-Methyl-2-phenylquinolineC16H13N--
2 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-oneC16H13NO280222-226
3 5,8-Diethylpyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-dioneC22H18N4O286330-332
4 8-Methyl-4-tosyloxyquinolin-2(1H)-one---
5 4-Chloro-8-methylquinolin-2(1H)-one---

Data extracted from multiple sources.[5][6][7] Please refer to the original publications for more detailed information.

Table 2: Spectral Data for Selected Derivatives

Compound IDDerivative Name1H NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
1 4-Methyl-2-phenylquinoline7-7.14 (m, 5H), 6.40 (d, 2H), 5.19 (s, 2H), 3.73(s, 6H), 2.69- 2.93(m, 4H), 2.0(s, 1H)3028 (C-H, str.), 1650 (C=N, str.)219 (M+)
3 5,8-Diethylpyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-dione1.22 (t, J = 7.6 Hz, CH3), 4.39 (q, J = 7.6 Hz, CH2), 7.36–7.40 (m, 2H), 7.68–7.78 (m, 4H), 8.06–8.08 (m, 2H)3013 (Ar-CH), 2927 (Ali-CH), 1653 (C=O)-

Spectral data are representative and may vary based on the specific experimental conditions and instrumentation used.[6]

Experimental Protocols

Protocol 1: General Synthesis of 2-(4-Substituted phenyl)-4-methyl quinoline Derivatives (Doebner-von Miller Reaction)

This protocol describes a one-pot synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives using a microwave-assisted organic synthesis (MAOS) approach.

Materials:

  • Aniline

  • Substituted benzaldehyde

  • Acetone

  • Hydrochloric acid

  • Zinc chloride (ZnCl2)

  • Ethyl acetate

  • n-Hexane

  • Crushed ice

Procedure:

  • In a suitable reaction vessel, combine aniline, the desired substituted benzaldehyde, and acetone in the presence of hydrochloric acid as a medium.

  • Subject the reaction mixture to microwave irradiation. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Separate the crude product with the aid of ZnCl2 and extract with ethyl acetate.

  • Purify the extracted product using column chromatography with a mobile phase of ethyl acetate and n-hexane (e.g., 40:60 mixture).

  • Recrystallize the purified product from a suitable solvent to obtain the final derivative.

Protocol 2: Synthesis of 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one

This procedure is a modification of the thermal condensation method.[5]

Materials:

  • N-methylaniline

  • Diethyl phenylmalonate

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Toluene

  • 10% Hydrochloric acid (HCl)

  • Ethanol

  • Active carbon

Procedure:

  • In a suitable flask, gradually heat a mixture of N-methylaniline and diethyl phenylmalonate in a Wood's metal bath to 200–290 °C for approximately 4.5 hours, or until the distillation of ethanol ceases.

  • Pour the hot reaction mixture into a mortar and crush it after cooling.

  • Dissolve the crushed solid in a mixture of 0.5 M aqueous sodium hydroxide solution and toluene.

  • Separate the aqueous phase, wash it with toluene, and briefly stir with active carbon.

  • Filter the solution and acidify it by adding 10% hydrochloric acid until the Congo red indicator paper turns red.

  • Collect the precipitated white solid by filtration, wash it with water, and air dry to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[5]

Protocol 3: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

This protocol details the conversion of a dichloroquinoline precursor to the corresponding quinolinone.[7]

Materials:

  • 2,4-Dichloro-8-methylquinoline

  • Dilute dichloroacetic acid (90%)

  • Ice-cold water

Procedure:

  • Dissolve 2,4-dichloro-8-methylquinoline in 90% dichloroacetic acid.

  • Heat the solution under reflux for 1 hour.

  • Pour the clear solution onto ice-cold water.

  • Collect the resulting precipitate by filtration and crystallize it from a suitable solvent to obtain 4-chloro-8-methylquinolin-2(1H)-one.[7]

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic transformations described in the protocols.

Synthesis_of_Substituted_Quinolines Aniline Aniline Microwave Microwave Irradiation Aniline->Microwave Sub_Benzaldehyde Substituted Benzaldehyde Sub_Benzaldehyde->Microwave Acetone Acetone Acetone->Microwave HCl HCl (acid medium) HCl->Microwave Product 2-(4-Substituted phenyl)- 4-methyl quinoline Microwave->Product

Caption: General workflow for the Doebner-von Miller synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives.

Synthesis_of_4_Hydroxy_Quinolinone N_Methylaniline N-Methylaniline Thermal_Condensation Thermal Condensation (200-290 °C) N_Methylaniline->Thermal_Condensation Diethyl_Phenylmalonate Diethyl Phenylmalonate Diethyl_Phenylmalonate->Thermal_Condensation Intermediate Crude Product Thermal_Condensation->Intermediate Workup Aqueous Workup (NaOH, HCl) Intermediate->Workup Purification Recrystallization (Ethanol) Workup->Purification Final_Product 4-Hydroxy-1-methyl-3-phenyl- quinolin-2(1H)-one Purification->Final_Product

Caption: Synthetic pathway for the preparation of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.

Synthesis_of_4_Chloro_Quinolinone Dichloroquinoline 2,4-Dichloro-8-methylquinoline Reflux Reflux (1h) Dichloroquinoline->Reflux Dichloroacetic_Acid 90% Dichloroacetic Acid Dichloroacetic_Acid->Reflux Precipitation Precipitation (Ice-cold water) Reflux->Precipitation Product 4-Chloro-8-methyl- quinolin-2(1H)-one Precipitation->Product

Caption: Workflow for the synthesis of 4-chloro-8-methylquinolin-2(1H)-one from its dichloro precursor.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The results may vary depending on the specific reaction conditions and the purity of the reagents used. It is recommended to consult the original research articles for more detailed information and characterization data.

References

The Role of 4-Methyl-1-phenylquinolin-2(1H)-one as a Versatile Chemical Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenylquinolin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that serve as crucial intermediates in the discovery and synthesis of novel therapeutic agents. The quinolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide spectrum of biological activities. This is attributed to its ability to interact with various biological targets, leading to potential treatments for a range of diseases, including cancer, neurological disorders, and infectious diseases. These compounds' diverse pharmacological profiles stem from the various substitutions possible on the quinoline ring system.[1] This document provides an overview of the applications of this compound as a chemical intermediate, along with detailed protocols for its synthesis and its derivatization into compounds with significant therapeutic potential.

Applications in Drug Synthesis

The core structure of this compound is a key building block for a variety of pharmacologically active molecules. Its derivatives have been extensively investigated for several therapeutic applications:

  • Anticancer Agents: Quinolinone derivatives have shown significant promise as anticancer agents.[2] They can be modified to target specific enzymes and signaling pathways involved in cancer progression. One notable application is in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, which play a role in epigenetic regulation and are often dysregulated in various cancers.[3][4]

  • NMDA Receptor Antagonists: Derivatives of 4-substituted-3-phenylquinolin-2(1H)-ones have been synthesized and evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] This receptor is implicated in various neurological disorders, and its modulation by these compounds suggests potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.

  • Antibacterial and Antifungal Agents: The quinolinone skeleton is a well-established pharmacophore in the design of antimicrobial agents.[1] Modifications of the this compound core can lead to potent antibacterial and antifungal compounds.

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential use in the management of pain and inflammation.

Data Presentation

The following tables summarize quantitative data for the biological activity of various derivatives synthesized from quinolinone intermediates.

Table 1: Anticancer Activity of Quinolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
EZH2 Inhibitor 9e A549 (Lung Carcinoma)0.00101[3]
EZH2 Inhibitor 9l HeLa (Cervical Cancer)0.00094[3]
Linomide Analog III-a1 MDA-MB (Breast Cancer)25 µg/mL[6]
Linomide Analog III-b1 MDA-MB (Breast Cancer)25 µg/mL[6]
Linomide Analog III-b2 MDA-MB (Breast Cancer)25 µg/mL[6]
4-Hydroxyquinoline Derivative 20 Colo 320 (Colon Adenocarcinoma)4.61[7]
4-Hydroxyquinoline Derivative 13b Colo 320 (Colon Adenocarcinoma)4.58[7]
4-Hydroxyquinoline Derivative 13a Colo 320 (Colon Adenocarcinoma)8.19[7]

Table 2: NMDA Receptor Antagonist Activity of Quinolinone Derivatives

Compound IDBinding Affinity (IC50, µM)Anticonvulsant Activity (ED50, mg/kg)Reference
4-Amino-3-phenylquinolin-2(1H)-one (3) 0.424-fold weaker than compound 1[5]
4-Hydroxy-3-phenylquinolin-2(1H)-one (1) 0.01-[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Synthesis

This protocol describes a general procedure for the synthesis of the title compound based on the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[2][8][9]

Materials:

  • N-phenylaniline (aniline)

  • Ethyl acetoacetate (β-ketoester)

  • High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine N-phenylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude enamine intermediate in a suitable reaction vessel, add a high-boiling point inert solvent (e.g., Dowtherm A).

  • Heat the mixture with stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.

  • Cool the reaction mixture to room temperature. The product, this compound, should precipitate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of an Anticancer Agent Intermediate (EZH2 Inhibitor)

This protocol outlines a representative synthesis of a quinolinone derivative designed as an EZH2 inhibitor, adapted from published methodologies.[3]

Materials:

  • This compound (starting material from Protocol 1)

  • Appropriate reagents for substitution at desired positions (e.g., activating agents, amines)

  • Dry solvents (e.g., DMF, Dichloromethane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure: This is a generalized procedure and specific reagents and conditions will vary based on the target molecule.

  • Dissolve this compound in a suitable dry solvent under an inert atmosphere.

  • Introduce functional groups at specific positions of the quinolinone ring. This may involve reactions such as halogenation, nitration, or other electrophilic substitution reactions.

  • Subsequent reactions, such as nucleophilic substitution with various amines or other nucleophiles, are then carried out to introduce the desired side chains. For example, to introduce an amino group at the 4-position, a common strategy is to first introduce a good leaving group at that position.

  • Each step should be monitored by TLC or LC-MS to ensure completion.

  • After the final modification, the reaction mixture is worked up by quenching, extraction, and washing.

  • The final product is purified using column chromatography or recrystallization.

  • The structure of the synthesized derivative should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

Signaling Pathways and Experimental Workflows

EZH2_Signaling_Pathway EZH2_Inhibitor This compound Derivative EZH2 EZH2 EZH2_Inhibitor->EZH2 Inhibition PRC2 PRC2 Complex EZH2->PRC2 Catalytic Subunit H3K27me3 H3K27me3 (Histone Methylation) PRC2->H3K27me3 Catalyzes Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Silences Cell_Proliferation Cancer Cell Proliferation Tumor_Suppressor->Cell_Proliferation Inhibits Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Promotes

Caption: EZH2 Signaling Pathway and Inhibition.

NMDA_Receptor_Antagonism Quinolinone_Derivative Quinolinone Derivative (NMDA Antagonist) NMDA_Receptor NMDA Receptor Quinolinone_Derivative->NMDA_Receptor Blocks Ion_Channel Ion Channel (Ca2+, Na+) NMDA_Receptor->Ion_Channel Opens Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) Neuronal_Excitation Neuronal Excitotoxicity Ion_Channel->Neuronal_Excitation Leads to

Caption: NMDA Receptor Antagonism Workflow.

Synthesis_Workflow Aniline N-Phenylaniline Condensation Condensation (Conrad-Limpach) Aniline->Condensation Ketoester Ethyl Acetoacetate Ketoester->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Parent_Compound 4-Methyl-1-phenyl- quinolin-2(1H)-one Cyclization->Parent_Compound Derivatization Chemical Modification Parent_Compound->Derivatization Drug_Candidate Active Pharmaceutical Ingredient (API) Derivatization->Drug_Candidate

Caption: General Synthesis Workflow.

References

Application Notes and Protocols for Cell Viability Assays in Quinolinone-Based Compound Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of quinolinone-based compounds using common cell viability assays. This document includes detailed protocols for the MTT, MTS, and CellTiter-Glo assays, guidelines for data presentation, and visualizations of experimental workflows and the general mechanism of action of quinolone compounds to aid in experimental design and data interpretation.

Introduction to Quinolinones and Cytotoxicity Assessment

Quinolinone and its derivatives are a significant class of heterocyclic compounds recognized for a wide range of biological activities, including anticancer properties.[1] Accurate evaluation of their cytotoxic effects is a crucial step in the drug discovery and development pipeline. Cell viability assays are essential tools for this purpose, providing quantitative data on how these compounds affect cell proliferation and survival.[2] The most common assays measure metabolic activity, which serves as an indicator of cell viability.[1] This document focuses on three widely used metabolic assays: MTT, MTS, and CellTiter-Glo.

Mechanism of Action: Quinolinone Compounds

Quinolinone antibiotics primarily function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolinones lead to double-stranded DNA breaks, which triggers a cascade of events culminating in cell death.[4][5] While the primary targets are bacterial, many quinolinone derivatives are being explored for their anticancer properties, which may involve similar mechanisms of DNA damage or the inhibition of other cellular processes in cancer cells.[6][7]

Quinolinone_Mechanism cluster_cell Bacterial Cell Quinolinone Quinolinone Compound DNA_Gyrase DNA Gyrase Quinolinone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Quinolinone->Topo_IV inhibits DNA Bacterial DNA DNA_Gyrase->DNA act on Topo_IV->DNA act on DS_Breaks Double-Strand DNA Breaks DNA->DS_Breaks leads to Cell_Death Cell Death DS_Breaks->Cell_Death induces

Caption: Simplified signaling pathway of quinolinone-induced cell death.

Data Presentation: Summarizing Cytotoxicity Data

The cytotoxic activity of quinolinone derivatives is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[1] IC50 values are determined by treating cultured cells with a range of compound concentrations and measuring cell viability after a set exposure time (e.g., 24, 48, or 72 hours).[8] The results are then plotted as a dose-response curve to calculate the IC50. For compounds with weaker cytotoxic effects, IC15 or IC30 values may also be reported.[1]

Table 1: Example Cytotoxicity Data for Quinolinone Derivatives

Compound IDDescriptionCell LineIncubation Time (h)IC50 (µM)Reference
Derivative A 2,8-bis(trifluoromethyl)-4-substituted quinolineHL-60 (Leukemia)2419.88
Derivative B 2,8-bis(trifluoromethyl)-4-substituted quinolineU937 (Lymphoma)2443.95
Derivative C Tetrahydrobenzo[h]quinolineMCF-7 (Breast)487.5[9]
Derivative D 2-phenylquinolin-4-amineHT-29 (Colon)Not Specified8.12[9]
Derivative E 8-nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)480.535[8]

Experimental Protocols

This section provides detailed protocols for three common colorimetric and luminescent cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][9] The amount of formazan produced is directly proportional to the number of viable cells.[1]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with quinolinone compounds A->B C 3. Incubate for desired exposure time B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G

Caption: General workflow for the MTT cell viability assay.

Materials and Reagents:

  • Desired cancer cell lines (e.g., HeLa, MCF-7)[1]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[1]

  • Quinolinone-based test compounds

  • MTT reagent: 5 mg/mL stock solution in sterile PBS, filter-sterilized and stored at -20°C, protected from light[1]

  • Solubilization solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl[1]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinolinone compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.[9]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is another tetrazolium reduction assay, similar to MTT. However, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step.[11] This makes the MTS assay simpler and less time-consuming.

Protocol:

  • Cell and Compound Preparation: Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL per well.[11]

  • Incubation: Incubate for the desired exposure period.[11]

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[11]

  • Incubation: Incubate for 1 to 4 hours at 37°C.[11]

  • Absorbance Measurement: Record the absorbance at 490 nm.[11]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is a marker of metabolically active cells.[12][13] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[14][15] This "glow-type" signal is very stable, with a half-life of over five hours, making it suitable for high-throughput screening.[12][14]

CTG_Workflow cluster_workflow CellTiter-Glo® Assay Workflow A 1. Prepare opaque-walled multiwell plates with cells B 2. Add test compounds and incubate A->B C 3. Equilibrate plate to room temperature B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Mix to induce cell lysis D->E F 6. Incubate at room temperature to stabilize signal E->F G 7. Record luminescence F->G

Caption: General workflow for the CellTiter-Glo® luminescent assay.

Protocol:

  • Plate Preparation: Prepare opaque-walled multiwell plates with mammalian cells in culture medium (100 µL per well for 96-well plates).[16]

  • Compound Treatment: Add the test compounds to the experimental wells and incubate according to the culture protocol.[16]

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

  • Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Luminescence Measurement: Record the luminescence using a luminometer.[16]

Data Analysis and Interpretation

For all assays, cell viability is typically expressed as a percentage relative to the untreated control. The percentage of viability is calculated using the following formula:

% Viability = (Absorbance or Luminescence of Treated Cells / Absorbance or Luminescence of Untreated Control) x 100

The IC50 values can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Comparison of Cell Viability Assays

FeatureMTT AssayMTS AssayCellTiter-Glo® Assay
Principle Reduction of tetrazolium salt to insoluble formazanReduction of tetrazolium salt to soluble formazanATP measurement via luciferase reaction
Detection Colorimetric (Absorbance at ~570 nm)Colorimetric (Absorbance at ~490 nm)Luminescent
Throughput ModerateHighHigh
Sensitivity GoodGoodVery High[15]
Workflow Multi-step (requires solubilization)Single-step (add and measure)Single-step (add, mix, measure)[13]
Advantages Inexpensive, well-establishedFaster than MTT, no solubilization stepHighly sensitive, simple protocol
Disadvantages Requires solubilization step, potential for compound interferenceHigher background than MTTMore expensive, requires a luminometer

References

Application Notes & Protocols: Analytical Techniques for the Characterization of Synthesized Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Following the synthesis of novel quinolinone derivatives, a rigorous and systematic characterization is imperative to confirm the chemical structure, assess purity, and elucidate physicochemical properties. This document provides detailed application notes and experimental protocols for the essential analytical techniques employed in this characterization process.

Overall Characterization Workflow

A multi-faceted analytical approach is required to unambiguously characterize a newly synthesized quinolinone. The typical workflow involves a series of spectroscopic and chromatographic techniques to build a complete profile of the compound, from its elemental composition to its three-dimensional structure.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Confirmation cluster_secondary Secondary Characterization & Purity cluster_advanced Advanced & Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) - C-H Framework - Connectivity Purification->NMR MS Mass Spectrometry - Molecular Weight - Formula Confirmation Purification->MS FTIR FT-IR Spectroscopy - Functional Groups NMR->FTIR HPLC HPLC Analysis - Purity Assessment - Quantification MS->HPLC XRay X-ray Crystallography - Absolute 3D Structure FTIR->XRay UVVis UV-Vis Spectroscopy - Electronic Transitions - Chromophore ID FTIR->UVVis EA Elemental Analysis - Elemental Composition - Formula Validation HPLC->EA HPLC->XRay HPLC->UVVis EA->XRay EA->UVVis Final Fully Characterized Quinolinone Compound XRay->Final UVVis->Final

Caption: General workflow for the analytical characterization of synthesized quinolinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a synthesized quinolinone. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. Two-dimensional (2D) NMR experiments, such as COSY, are invaluable for establishing the connectivity between protons, which is crucial for assigning complex spin systems in the aromatic rings of quinolines.[1][2][3]

Experimental Protocol:

  • Sample Preparation: Weigh 5-10 mg of the purified quinolinone derivative.[4] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.[4] The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[4]

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used.[4] Key parameters to set include spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8 to 64 for sufficient signal-to-noise).[4]

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is commonly used to produce a spectrum with single lines for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to TMS. For ¹H NMR, the peaks are integrated to determine proton ratios.

Data Presentation:

¹H NMR Data (Example: Substituted Quinolinone in CDCl₃)
Chemical Shift (δ, ppm)
8.89
8.12
8.08
7.75
7.65
7.52
7.35

*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

Mass Spectrometry (MS)

Application Note: Mass spectrometry is essential for determining the molecular weight of the synthesized quinolinone, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the elemental composition. Fragmentation patterns, observed via tandem MS (MS/MS), offer valuable clues about the compound's structure and the nature of its substituents.[5][6][7] Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).[5]

Experimental Protocol (LC-MS/MS):

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL with the initial mobile phase.[8] For analysis in biological matrices, protein precipitation (e.g., adding 3 volumes of ice-cold acetonitrile) or solid-phase extraction (SPE) may be required.[5]

  • Chromatographic Separation (LC):

    • Instrument: HPLC or UPLC system coupled to a mass spectrometer.[9]

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typical for quinolinones, which readily form [M+H]⁺ ions.[9]

    • Analysis Mode: Full scan mode to identify the molecular ion. For fragmentation analysis, use product ion scan mode or Multiple Reaction Monitoring (MRM) for quantification.[8]

    • MS/MS Parameters: Select the [M+H]⁺ ion as the precursor and apply collision energy to generate fragment ions.

Data Presentation:

MS Data (Example: ESI+)
m/z (Observed)
250.1234
206.0789
180.0998

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary technique for assessing the purity of a synthesized quinolinone.[10] By separating the target compound from unreacted starting materials, byproducts, and other impurities, the purity can be accurately quantified, typically as a percentage of the total peak area detected by a UV detector.[11][12]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the quinolinone in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.[12] Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Instrument Setup:

    • Instrument: HPLC system with a UV-Vis detector.[11]

    • Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[10][11]

    • Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., 0.05 M NaH₂PO₄), often run in a gradient or isocratic mode.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 10-20 µL.[10][11]

    • Detection: UV detection at a wavelength where the quinolinone chromophore absorbs strongly (e.g., 290 nm).[12]

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Data Presentation:

HPLC Purity Analysis
Peak
1
2
3
Total

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.[13] For quinolinones, this is particularly useful for confirming the presence of the carbonyl (C=O) group of the lactam ring, aromatic C=C bonds, and any other specific functional groups introduced during synthesis (e.g., -OH, -NH₂, -C≡N).[14][15]

Experimental Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (or ATR unit) in the spectrometer's sample compartment. Collect a background spectrum (of air or the empty ATR crystal). Then, collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background.

  • Data Analysis: Identify characteristic absorption bands in the spectrum and assign them to specific functional groups.

Data Presentation:

FT-IR Absorption Data (Example)
Frequency (cm⁻¹)
3050
2980
1665
1610, 1580

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the quinolinone's conjugated system.[16] The position of the maximum absorbance (λmax) is characteristic of the chromophore.[17] This technique is also used for quantitative analysis, as the absorbance of a solution is directly proportional to the compound's concentration, following the Beer-Lambert law.[18]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the quinolinone in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[17]

  • Concentration Determination: Perform serial dilutions to prepare a solution with an absorbance in the optimal range (0.2-1.0 AU). A typical final concentration is around 1 x 10⁻⁵ M.[17]

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Scan across a wavelength range (e.g., 200-800 nm) to record the absorbance spectrum.[17]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated.

Data Presentation:

UV-Vis Spectral Data (in Methanol)
λmax (nm)
285
340

X-ray Crystallography

Application Note: Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[19] It provides a precise three-dimensional model of the molecule, confirming its constitution, configuration, and conformation. This technique yields exact bond lengths, bond angles, and information about intermolecular interactions in the solid state.[20]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the synthesized quinolinone suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).[20]

  • Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods to get an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.[20]

Data Presentation:

Crystallographic Data (Example)
Parameter
Empirical Formula
Crystal System
Space Group
a, b, c (Å)
β (°)
R-factor

Elemental Analysis

Application Note: Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and other elements (e.g., sulfur, halogens) in a pure sample.[21][22] The experimental results are compared with the theoretical percentages calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.[23]

Experimental Protocol:

  • Sample Preparation: The sample must be meticulously purified and dried to remove any residual solvents or moisture, as these will significantly affect the results. Weigh 1-3 mg of the sample accurately.

  • Combustion Analysis: The sample is combusted in an excess of oxygen at high temperatures (around 1000-2000 °C).[22] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

  • Detection: The resulting gases are separated (often by gas chromatography) and quantified using detectors such as a thermal conductivity detector.[24] The instrument is calibrated using certified standards.[24]

Data Presentation:

Elemental Analysis Data for C₁₅H₁₀N₂O₂
Element
Carbon (C)
Hydrogen (H)
Nitrogen (N)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-1-phenylquinolin-2(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound are the Conrad-Limpach synthesis and the Knorr quinoline synthesis. Both methods involve the cyclization of an N-phenylacetoacetamide intermediate.

Q2: I am experiencing a low yield in my synthesis. What are the general factors that could be affecting the outcome?

A2: Low yields in the synthesis of this compound can be attributed to several factors, including:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Formation of unwanted byproducts.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent may not be ideal.

  • Purity of reagents: Impurities in starting materials can interfere with the reaction.

  • Product loss during workup and purification: Inefficient extraction or purification techniques can lead to significant loss of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals and running a TLC, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of this compound.

Issue 1: Low Yield in Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step process involving the formation of an enamine intermediate followed by thermal cyclization. Low yields can occur at either stage.

Troubleshooting Workflow for Conrad-Limpach Synthesis

G start Low Yield in Conrad-Limpach Synthesis check_enamine Step 1: Enamine Formation - Check for incomplete reaction (TLC) - Purity of aniline and ethyl acetoacetate start->check_enamine check_cyclization Step 2: Thermal Cyclization - Insufficient temperature - Inappropriate solvent - Reaction time too short start->check_cyclization purification Workup & Purification: - Inefficient extraction - Product loss during recrystallization start->purification solution_enamine Solutions for Enamine Formation: - Use a catalytic amount of acid (e.g., acetic acid) - Ensure removal of water (Dean-Stark trap) - Purify starting materials check_enamine->solution_enamine solution_cyclization Solutions for Cyclization: - Use a high-boiling inert solvent (e.g., Dowtherm A, mineral oil) - Ensure temperature reaches ~250 °C - Monitor reaction by TLC to determine optimal time check_cyclization->solution_cyclization solution_purification Solutions for Purification: - Optimize extraction solvent and pH - Choose an appropriate recrystallization solvent - Cool slowly to maximize crystal formation purification->solution_purification

Caption: Troubleshooting workflow for low yield in Conrad-Limpach synthesis.

Quantitative Data: Effect of Solvent on Cyclization Yield in Conrad-Limpach Type Reactions

SolventBoiling Point (°C)Typical Yield (%)Reference
Mineral Oil>300~95[1]
Dowtherm A257High[2]
No Solvent-<30[1]
Issue 2: Formation of Side Products in Knorr Quinoline Synthesis

The Knorr quinoline synthesis involves the acid-catalyzed cyclization of a β-ketoanilide. A common issue is the formation of a 4-hydroxyquinoline isomer as a side product.[3]

Troubleshooting Workflow for Knorr Synthesis Side Products

G start Side Product Formation in Knorr Synthesis check_acid Acid Catalyst: - Insufficient amount of acid - Type of acid used start->check_acid check_temp Reaction Temperature: - Temperature too low or too high start->check_temp solution_acid Solutions for Acid Catalyst: - Use a large excess of polyphosphoric acid (PPA) - Consider using triflic acid for cleaner reaction check_acid->solution_acid solution_temp Solutions for Temperature: - Optimize temperature based on literature for similar substrates - Gradual heating may improve selectivity check_temp->solution_temp isomer_formation Formation of 4-hydroxyquinoline isomer solution_acid->isomer_formation

Caption: Troubleshooting workflow for side product formation in Knorr synthesis.

Quantitative Data: Effect of Acid on Product Distribution in Knorr-type Cyclization

Acid CatalystAcid AmountMajor ProductReference
Polyphosphoric Acid (PPA)Large Excess2-Hydroxyquinoline[3]
Polyphosphoric Acid (PPA)Small Amount4-Hydroxyquinoline[3]
Sulfuric AcidConcentrated2-Hydroxyquinoline[3]
Issue 3: Difficulty in Product Purification

Purification of the final product can be challenging due to the presence of unreacted starting materials, side products, or tar-like substances formed at high temperatures.

General Purification Workflow

G start Crude Product Mixture extraction Aqueous Workup: - Neutralize acid (if used) - Extract with an organic solvent (e.g., ethyl acetate) start->extraction column Column Chromatography: - If multiple products are present - Use a suitable eluent system (e.g., hexane/ethyl acetate) extraction->column Complex mixture recrystallization Recrystallization: - To obtain high purity solid - Choose a suitable solvent (e.g., ethanol) extraction->recrystallization Relatively clean column->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Tips for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good starting point for quinolinone derivatives.[4]

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration.[5][6]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound (Adapted from a similar procedure)

This two-step protocol is adapted from the synthesis of a structurally related compound.[4]

Step 1: Synthesis of N-phenylacetoacetamide

  • In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux (around 130-140 °C) for 2-3 hours. It is advisable to use a Dean-Stark apparatus to remove the water and ethanol formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude N-phenylacetoacetamide can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to this compound

  • Place the crude N-phenylacetoacetamide in a flask equipped with a reflux condenser.

  • Add a high-boiling inert solvent such as Dowtherm A or mineral oil (approximately 10 mL per gram of starting material).[1][2]

  • Heat the mixture with vigorous stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.

  • Dilute the mixture with a hydrocarbon solvent like hexanes to further precipitate the product and dissolve the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash it with hexanes.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Protocol 2: Knorr Synthesis of this compound (General Procedure)

This protocol is a general procedure based on the principles of the Knorr quinoline synthesis.[3]

  • Prepare the N-phenylacetoacetamide intermediate as described in Step 1 of the Conrad-Limpach synthesis.

  • In a round-bottom flask, add the N-phenylacetoacetamide.

  • Carefully add a large excess (e.g., 10-fold by weight) of polyphosphoric acid (PPA).

  • Heat the mixture with stirring to 100-140 °C for 2-4 hours. The optimal temperature and time will depend on the specific substrate and should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of crushed ice with stirring.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Disclaimer: These protocols are intended as a guide. Researchers should always consult original literature and perform appropriate risk assessments before conducting any experiment. The yields and optimal conditions may vary depending on the specific experimental setup and the purity of the reagents.

References

Technical Support Center: Purification of Crude 4-Methyl-1-phenylquinolin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methyl-1-phenylquinolin-2(1H)-one via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the ideal recrystallization solvent, this compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities. As a hot, saturated solution of the crude compound cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).

  • Result in low solubility of the pure compound at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.

  • Either not dissolve impurities at all, or keep them dissolved at all temperatures.

  • Be chemically inert towards this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Commonly tested solvents for quinolinone derivatives include ethanol, methanol, acetone, and ethyl acetate. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, byproducts formed during the reaction, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound. Without specific knowledge of the synthesis, general troubleshooting for common organic synthesis impurities is recommended.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solid compound melts and separates from the solution as a liquid (an oil) instead of forming crystals upon cooling.[1] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[1][2] To prevent this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or allowing the solution to cool more slowly.

Troubleshooting Guide

Problem Potential Cause Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).- Gently scratch the inside of the flask with a glass stirring rod to induce crystallization. - Add a seed crystal of pure this compound. - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
Low yield of purified crystals - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. - Premature crystallization occurred during hot filtration. - The solution was not cooled sufficiently.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated before hot filtration. - Cool the solution in an ice bath to maximize crystal formation.
The purified compound is still impure - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent was not appropriate for separating the specific impurities present.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. - Perform a second recrystallization with a different solvent system.
The compound "oils out" instead of crystallizing - The melting point of the compound is below the temperature of the solution. - The concentration of the solute is too high.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a different solvent or a mixed solvent system.
Colored impurities remain in the crystals The impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₃NO
Molecular Weight235.28 g/mol
Melting Point134-135 °C[3]
AppearanceLight yellow to yellow solid[3]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble
AcetoneSolubleVery Soluble
Ethyl AcetateSparingly SolubleSoluble
HexaneInsolubleSparingly Soluble
WaterInsolubleInsoluble

Note: This data is qualitative and based on the general behavior of quinolinone derivatives. Small-scale solubility tests are highly recommended to determine the optimal solvent for your specific sample.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude_Solid Crude Solid Add_Solvent Add Minimum Hot Solvent Crude_Solid->Add_Solvent Dissolved_Solution Hot Saturated Solution Add_Solvent->Dissolved_Solution Hot_Filtration Hot Filtration (Optional) Dissolved_Solution->Hot_Filtration Insoluble Impurities Present Cooling Slow Cooling Dissolved_Solution->Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Attempt Outcome Observe Outcome Start->Outcome No_Crystals No Crystals Form Outcome->No_Crystals Failure to crystallize Low_Yield Low Yield Outcome->Low_Yield Minimal product Oiling_Out Oiling Out Outcome->Oiling_Out Liquid separation Success Pure Crystals Obtained Outcome->Success Successful crystallization Action1 Induce Crystallization (Scratch/Seed) No_Crystals->Action1 Action2 Concentrate Solution No_Crystals->Action2 Action3 Check Solvent Volume & Cooling Low_Yield->Action3 Action4 Re-dissolve, Add More Solvent, Cool Slowly Oiling_Out->Action4 Action1->Outcome Re-evaluate Action2->Outcome Re-evaluate Action3->Outcome Re-evaluate Action4->Outcome Re-evaluate

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Identifying and minimizing side products in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following troubleshooting guides and FAQs address specific challenges, focusing on the identification and minimization of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinolinone synthesis reactions?

A1: Side products are highly dependent on the specific synthesis method.

  • Friedländer Synthesis: Self-condensation (aldol) of the ketone reactant is a frequent side reaction, especially under basic conditions.[1]

  • Conrad-Limpach & Gould-Jacobs Reactions: High temperatures (often exceeding 250°C) required for cyclization can lead to product decomposition and the formation of undesirable side products.[2]

  • Camps Cyclization: Formation of isomeric quinolinone products can occur due to two possible modes of cyclization (aldol-type reactions).[2][3]

  • Knorr Synthesis: Under certain conditions, the formation of a 4-hydroxyquinoline can compete with the desired 2-hydroxyquinoline product.[4]

  • General Issues: Incomplete reactions can lead to the presence of starting materials and intermediates in the final product mixture. Polymerization of reactants or intermediates, especially under strongly acidic and high-temperature conditions, can result in tar formation.[1]

Q2: I am observing poor regioselectivity in my synthesis. What are the common causes and solutions?

A2: Poor regioselectivity is a common challenge when using unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[2]

  • Friedländer Synthesis: With an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control this, you can introduce a directing group or use milder catalysts to favor one pathway.[2]

  • Gould-Jacobs Reaction: When using asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products. This is influenced by both steric and electronic factors of the substituents on the aniline ring.[2][3] Careful selection of starting materials and reaction conditions is crucial.

  • Combes Synthesis: The use of unsymmetrical β-diketones can lead to the formation of undesired regioisomers.[1]

Q3: How can I improve the overall yield and purity of my quinolinone synthesis?

A3: Optimizing reaction conditions is key.

  • Temperature Control: Many classical syntheses require high temperatures. It is crucial to carefully control and optimize the temperature to prevent product decomposition.[2]

  • Solvent Choice: The solvent can significantly impact reaction yield. For thermal cyclizations like the Conrad-Limpach synthesis, using a high-boiling, inert solvent such as mineral oil can dramatically improve yields compared to running the reaction neat.[2]

  • Catalyst and Reagents: The choice and purity of catalysts and reagents are critical. Ensure reagents are pure and dry, as contaminants can interfere with the reaction.[2] Modern protocols often utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[2][5]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and ensure the reaction goes to completion.[2][6]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Troubleshooting Guides

Issue 1: Low Yield and/or Multiple Side Products in Friedländer Synthesis
Potential Cause Troubleshooting/Optimization Strategy Supporting Evidence/Rationale
Harsh Reaction Conditions Use milder catalysts (e.g., gold catalysts, p-toluenesulfonic acid, iodine) and lower reaction temperatures.[5]Traditional methods with high temperatures and strong acids or bases can reduce yields.[2][5]
Self-Condensation of Ketone If possible, use a ketone that cannot enolize. Alternatively, pre-form the enolate of one ketone using a strong, non-nucleophilic base like LDA before adding the 2-aminoaryl ketone/aldehyde.[7]Aldol condensation of the ketone is a common side reaction, especially under basic conditions.[1][5]
Inefficient Cyclization Use a more reactive ketone with an α-methylene group. Optimize the catalyst (acid or base) and reaction temperature.[7]The cyclization step is crucial for the formation of the quinolinone ring.
Poor Regioselectivity Introduce a phosphoryl group on the α-carbon of the ketone, use an appropriate amine catalyst, or utilize an ionic liquid to control regioselectivity.[5]When using asymmetric ketones, regioselectivity can be a significant issue.[5]
Issue 2: Cyclization Failure or Low Yield in Conrad-Limpach Synthesis
Potential Cause Troubleshooting/Optimization Strategy Supporting Evidence/Rationale
Insufficient Temperature Ensure your experimental setup can safely and consistently reach the target temperature (~250°C). Use a high-temperature thermometer and a suitable heating mantle or sand bath.[2]The thermal cyclization is the rate-determining step and requires high temperatures.[8]
Inappropriate Solvent Use a high-boiling, inert solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene.[2][9]The solvent choice significantly impacts the yield of the thermal cyclization.[2][9]
Lack of Acid Catalysis Ensure a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is present, especially for the formation of the intermediate Schiff base.[2][8]The reaction mechanism involves multiple tautomerizations that are acid-catalyzed.[2][8]
Product Decomposition While high temperature is necessary, prolonged exposure can lead to decomposition. Optimize the reaction time by monitoring with TLC.[2][3]High temperatures can lead to the formation of undesirable side products.[2][3]
Issue 3: Formation of Isomeric Products in Camps Cyclization
Potential Cause Troubleshooting/Optimization Strategy Supporting Evidence/Rationale
Lack of Selectivity in Cyclization The selectivity is highly dependent on the base, solvent, and temperature. Vary these parameters to favor the desired isomer.[2]Two possible modes of cyclization (aldol-type reactions) can lead to a mixture of quinolinone products.[2][3]
Base Strength A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one. Experiment with weaker bases to alter the cyclization pathway.[2][3]The strength of the base can influence which proton is abstracted, thus directing the cyclization pathway.[2][3]

Quantitative Data on Reaction Optimization

Table 1: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline in Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
No Solvent-<30
Mineral Oil>300~95
Dowtherm A257High
1,2,4-Trichlorobenzene214Comparable to Iso-butyl benzoate
2-Nitrotoluene222Comparable to Iso-butyl benzoate
2,6-di-tert-butylphenol26265
Iso-butyl benzoate243High

Note: Data is illustrative and based on typical outcomes described in the literature.[2][8][9] Actual results will vary with the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
  • Intermediate Formation: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature. Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄). Stir the mixture for 1-2 hours. The reaction is often exothermic. Water is produced as a byproduct and can be removed azeotropically if a solvent like toluene is used. Remove the water and any solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.[2]

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A). Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere. Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.[2][8]

  • Work-up and Purification: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent. Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.[2]

Protocol 2: Camps Cyclization
  • Reaction Setup: Dissolve the o-acylaminoacetophenone (1.0 equiv) in the chosen solvent (e.g., ethanol or 1,4-dioxane) in a round-bottom flask.[2]

  • Base Addition: Add the base (e.g., aqueous NaOH, 3.0-3.5 equiv) to the solution.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux or 100°C) and stir vigorously. Monitor the reaction by TLC. The reaction may take several hours.[2]

  • Work-up and Purification: After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl). If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to isolate the quinolinone product(s).[2]

Visualizations

Friedlander_Troubleshooting Start Low Yield / Side Products in Friedländer Synthesis Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Ketone Examine Ketone Structure Start->Check_Ketone Harsh_Conditions Harsh Conditions? (High Temp, Strong Acid/Base) Check_Conditions->Harsh_Conditions Self_Condensation Ketone Prone to Self-Condensation? Check_Ketone->Self_Condensation Use_Milder_Catalyst Use Milder Catalyst (e.g., p-TsOH, Iodine) Harsh_Conditions->Use_Milder_Catalyst Yes Optimize_Temp Optimize Temperature (Lower if possible) Harsh_Conditions->Optimize_Temp Yes Improved_Yield Improved Yield and Purity Modify_Ketone Use Non-enolizable Ketone or Pre-form Enolate (LDA) Self_Condensation->Modify_Ketone Yes Use_Milder_Catalyst->Improved_Yield Optimize_Temp->Improved_Yield Modify_Ketone->Improved_Yield

Caption: Troubleshooting workflow for Friedländer synthesis.

Conrad_Limpach_Workflow Start Start: Aniline + β-Ketoester Step1 Step 1: Intermediate Formation (Room Temp, Acid Catalyst) Start->Step1 Intermediate Crude β-aminoacrylate Step1->Intermediate Step2 Step 2: Thermal Cyclization (~250°C, High-Boiling Solvent) Intermediate->Step2 Mixture Reaction Mixture Step2->Mixture Step3 Step 3: Work-up (Cool, Precipitate, Filter) Mixture->Step3 End End: Purified 4-Hydroxyquinoline Step3->End

Caption: Experimental workflow for Conrad-Limpach synthesis.

Camps_Cyclization_Pathways Substrate o-Acylaminoacetophenone Base Base, Solvent, Temp Substrate->Base PathwayA Pathway A: Deprotonation at Ketone α-position Base->PathwayA Strong Base (e.g., NaOH) PathwayB Pathway B: Alternative Deprotonation Base->PathwayB Weaker Base / Different Conditions ProductA Quinolin-4-one PathwayA->ProductA ProductB Quinolin-2-one PathwayB->ProductB

References

Technical Support Center: Optimization of Reaction Parameters for Camps Cyclization of N-acyl-o-aminoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Camps cyclization of N-acyl-o-aminoacetophenones.

Troubleshooting Guide

Low yields and the formation of isomeric mixtures are common challenges encountered during the Camps cyclization. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Problem 1: Low Yield of Desired Quinolone Product
Possible Cause Suggested Solution Rationale
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction has stalled, consider increasing the reaction time or temperature. - Ensure the starting material is fully dissolved in the chosen solvent.Incomplete conversion of the starting material is a primary reason for low yields. Ensuring the reaction goes to completion is crucial.
Hydrolysis of the N-acyl Starting Material - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize moisture ingress.The amide bond of the N-acyl-o-aminoacetophenone is susceptible to hydrolysis under basic conditions, especially in the presence of water, leading to the formation of the corresponding o-aminoacetophenone and carboxylate, which will not cyclize.[1]
Suboptimal Base - If using a weaker base like NaOH and observing low conversion, consider switching to a stronger base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).The choice of base is critical for efficient deprotonation and subsequent intramolecular condensation. Stronger bases can significantly increase the reaction rate and yield.[1]
Inappropriate Solvent - The polarity of the solvent can influence the reaction. Screen different solvents, such as ethanol, tetrahydrofuran (THF), or dioxane. For microwave-assisted reactions, high-boiling polar aprotic solvents can be effective.The solvent affects the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome.
Degradation of Products - Avoid prolonged reaction times at high temperatures. - Once the reaction is complete, proceed with the workup promptly.The quinolone products may be sensitive to the reaction conditions, and extended exposure can lead to degradation and reduced yields.
Problem 2: Formation of an Undesired Isomer Ratio

The Camps cyclization can yield two constitutional isomers: a 2-substituted-4-hydroxyquinoline and a 4-substituted-2-hydroxyquinoline. The ratio of these products is highly dependent on the reaction conditions and the structure of the starting material.

Factor Observation and Recommendation
Nature of the Acyl Group (R) - For N-acetyl-o-aminoacetophenone (R = CH₃), treatment with alcoholic sodium hydroxide typically yields a mixture of 2-methylquinolin-4-one and 4-methylquinolin-2-one.[1] - For N-acyl-o-aminoacetophenones with larger acyl substituents (e.g., propanoyl, butanoyl, phenylacetyl), using sodium ethoxide as the base has been reported to favor the formation of the corresponding 2-substituted-quinolin-4(1H)-ones in high yields (88-100%).[1]
Choice of Base - The strength and steric bulk of the base can influence the regioselectivity of the cyclization. Experiment with different bases (e.g., NaOH, NaOEt, KOtBu) to determine the optimal conditions for your desired isomer.[1]
Reaction Temperature - Temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the isomer ratio. A systematic study of the reaction at different temperatures (e.g., room temperature, reflux) is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the typical bases used for the Camps cyclization?

A1: The most common bases are alkali metal hydroxides (like sodium hydroxide) and alkoxides (like sodium ethoxide or potassium tert-butoxide). The choice of base can significantly impact the reaction's yield and the ratio of the two possible isomeric products.[1]

Q2: What is the role of the solvent in the Camps cyclization?

A2: The solvent is crucial for dissolving the reactants and facilitating the reaction. Protic solvents like ethanol are commonly used, especially when using alkoxide bases. Aprotic solvents such as THF or dioxane can also be employed. For microwave-assisted synthesis, high-boiling point solvents are often used to reach higher temperatures, which can accelerate the reaction.

Q3: Can microwave irradiation be used to promote the Camps cyclization?

A3: Yes, microwave-assisted Camps cyclization has been reported to be effective. For instance, the cyclization of acylated 2'-aminoacetophenones in the presence of NaOH under microwave irradiation at 120°C was completed within 10–22 minutes, affording the desired 2-aryl-4-quinolone derivatives in good to excellent yields (57–95%).[1]

Q4: What are the common side reactions in a Camps cyclization?

A4: The primary "side reaction" is the formation of the undesired constitutional isomer. Another significant side reaction is the hydrolysis of the amide bond in the starting N-acyl-o-aminoacetophenone, which is more prevalent in the presence of water and strong bases. This hydrolysis leads to the formation of o-aminoacetophenone, which will not undergo cyclization.[1]

Q5: How can the two isomeric quinolone products be separated?

A5: The separation of the isomeric products can often be achieved by column chromatography on silica gel, utilizing a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). Recrystallization from an appropriate solvent can also be an effective method for purification, especially if one isomer is significantly less soluble than the other. For example, 2-methyl-4-hydroxyquinoline can be purified by recrystallization from boiling water after treatment with decolorizing carbon.

Data Presentation

Table 1: Effect of Base and Acyl Substituent on Product Distribution
Starting Material (N-acyl-o-aminoacetophenone)BaseSolventProduct(s)YieldReference
N-acetyl -o-aminoacetophenoneAlcoholic NaOHEthanolMixture of 2-methylquinolin-4-one and 4-methylquinolin-2-oneNot specified[1]
N-propanoyl -o-aminoacetophenoneNaOEtNot specified2-ethylquinolin-4(1H)-oneHigh (88-100%)[1]
N-butanoyl -o-aminoacetophenoneNaOEtNot specified2-propylquinolin-4(1H)-oneHigh (88-100%)[1]
N-phenylacetyl -o-aminoacetophenoneNaOEtNot specified2-benzylquinolin-4(1H)-oneHigh (88-100%)[1]
Various N-aroyl -o-aminoacetophenonesNaOHNot specified (Microwave)2-aryl-4-quinolones57-95%[1]

Experimental Protocols

General Protocol for the Camps Cyclization of N-acetyl-o-aminoacetophenone

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Materials:

  • N-acetyl-o-aminoacetophenone

  • Anhydrous Ethanol

  • Sodium Hydroxide (pellets)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetyl-o-aminoacetophenone (1 equivalent) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction time can vary from a few hours to overnight.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in water and neutralize the solution by the dropwise addition of 1 M hydrochloric acid until a precipitate forms.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification:

    • Dry the crude product under vacuum.

    • The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is often effective.

    • Alternatively, selective recrystallization can be attempted based on the differential solubility of the isomers in a suitable solvent.

Visualizations

troubleshooting_workflow start Start: Low Yield or Undesired Isomer Ratio check_completion Analyze Reaction Progress (TLC/HPLC) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete Starting material remains check_hydrolysis Check for Hydrolysis check_completion->check_hydrolysis Reaction complete, but low yield optimize_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Ensure Full Dissolution incomplete->optimize_conditions optimize_conditions->check_completion hydrolysis Problem: Starting Material Hydrolysis check_hydrolysis->hydrolysis Hydrolysis product detected check_isomer_ratio Analyze Isomer Ratio (NMR/HPLC) check_hydrolysis->check_isomer_ratio No significant hydrolysis use_anhydrous Use Anhydrous Conditions (Dry Solvents, Inert Atmosphere) hydrolysis->use_anhydrous use_anhydrous->start bad_ratio Problem: Undesired Isomer Ratio check_isomer_ratio->bad_ratio Ratio is not as desired end Successful Optimization check_isomer_ratio->end Acceptable yield and ratio optimize_selectivity Optimize for Regioselectivity: - Change Base (NaOH, NaOEt, KOtBu) - Vary Acyl Group - Adjust Temperature bad_ratio->optimize_selectivity optimize_selectivity->start

Caption: Troubleshooting workflow for Camps cyclization.

camps_cyclization_pathway start N-acyl-o-aminoacetophenone base Base (e.g., NaOH, NaOEt) enolate_A Enolate A (from acetyl group) product_A 2-Substituted-4-hydroxyquinoline enolate_A->product_A Intramolecular Cyclization & Dehydration enolate_B Enolate B (from N-acyl group) product_B 4-Substituted-2-hydroxyquinoline enolate_B->product_B Intramolecular Cyclization & Dehydration base->enolate_A Deprotonation base->enolate_B Deprotonation

Caption: Isomeric pathways in the Camps cyclization.

References

Technical Support Center: Friedländer Annulation for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer annulation synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, particularly the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedländer synthesis of quinolines?

A1: The most prevalent byproducts encountered during the Friedländer annulation are typically:

  • Aldol condensation products: The ketone reactant can undergo self-condensation, especially under basic reaction conditions, leading to impurities that can complicate purification.[1]

  • Regioisomers: When using unsymmetrical ketones, the reaction can yield a mixture of isomeric quinoline products, which can be difficult to separate.[1]

  • Tars and polymers: Under harsh reaction conditions, such as high temperatures and strong acids, polymerization of reactants and intermediates can lead to the formation of intractable tars.[1]

Q2: How can I minimize the self-condensation of my ketone reactant?

A2: Several strategies can be employed to suppress the self-condensation of the ketone:

  • Use of Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can significantly reduce the rate of self-condensation.[1] For instance, gold catalysts have been shown to facilitate the reaction under milder conditions.[2]

  • Slow Addition of the Ketone: Adding the ketone reactant slowly to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular self-condensation reaction.[1]

  • Use of an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be utilized.[2]

Q3: How can I control the regioselectivity when using an unsymmetrical ketone?

A3: Achieving high regioselectivity is a common challenge with unsymmetrical ketones. The following approaches can be effective:

  • Amine Catalysis: Specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines.[3][4] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a highly reactive and regioselective catalyst for this purpose.[3][5]

  • Introduction of a Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to yield a single regioisomer.[2]

  • Use of Ionic Liquids: Certain ionic liquids can promote the regiospecific synthesis of quinolines.[6]

Q4: What types of catalysts are recommended for a cleaner Friedländer reaction?

A4: A variety of modern catalysts can improve the yield and purity of the Friedländer synthesis:

  • Lewis Acids: Metal triflates, such as Indium(III) triflate (In(OTf)₃), have been identified as highly effective catalysts for the selective formation of the desired quinoline product.[7]

  • Ionic Liquids: Room-temperature ionic liquids, for example, 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and promoter, leading to excellent yields under mild conditions without the need for an additional catalyst.[6][8][9][10]

  • Nanocatalysts: Nanoparticles, such as silica-based sulfonic acids (MCM-41-SO₃H) and Li⁺ modified nanoporous Na⁺-montmorillonite, have demonstrated high catalytic activity and reusability, often under solvent-free conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Tarry Byproducts
Possible Cause Troubleshooting Steps
Harsh Reaction Conditions 1. Lower the reaction temperature.[8] 2. Switch to a milder catalyst system (e.g., from strong acid/base to a Lewis acid or nanocatalyst).[1] 3. Reduce the reaction time and monitor progress closely using TLC.
Impure Starting Materials 1. Verify the purity of the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. 2. Purify starting materials if necessary (e.g., by recrystallization or distillation).
Suboptimal Catalyst 1. Screen a variety of catalysts to find the most effective one for your specific substrates. 2. Ensure the catalyst is not deactivated by moisture or other impurities.
Issue 2: Formation of Multiple Regioisomers with Unsymmetrical Ketones
Possible Cause Troubleshooting Steps
Lack of Regiocontrol 1. Employ a regioselective catalyst, such as a cyclic secondary amine (e.g., pyrrolidine or TABO).[3][4][5] 2. Modify the ketone substrate by introducing a directing group, such as a phosphoryl group.[2] 3. Investigate the use of ionic liquids that have been shown to promote regiospecificity.[6]
Reaction Temperature 1. Optimize the reaction temperature, as regioselectivity can be temperature-dependent. For amine-catalyzed reactions, higher temperatures have been shown to increase regioselectivity.[4]
Rate of Addition 1. Add the unsymmetrical ketone slowly to the reaction mixture to potentially influence the kinetic vs. thermodynamic product distribution.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Friedländer Annulation

CatalystSubstratesConditionsYield (%)Byproduct InformationReference
KOH 2-aminoaryl aldehyde/ketone + α-methylene ketoneReflux in ethanolVariesProne to ketone self-condensation.[1][8]
[Hbim]BF₄ 2-aminoaryl ketone + α-methylene ketone100 °C, solvent-free93Recyclable ionic liquid, promotes regiospecificity.[6][8][8]
[Msim][OOCCCl₃] 2-aminoaryl ketone + α-methylene ketone45 min, solvent-free99High efficiency under mild conditions.[2]
In(OTf)₃ 2-aminobenzophenone + ethyl acetoacetateSolvent-free75-92Selective for the Friedländer product over non-Friedländer products.[7]
Cu(II)-based MOF 2-aminoaryl ketone + α-methylene ketone80 °C, 8h, solvent-freeHighHeterogeneous and reusable catalyst.[2]
TABO o-aminoaromatic aldehydes + methyl ketonesVaries65-84 (isolated single regioisomer)High regioselectivity (≥84:16 for quinolines).[4][3][4][5]
No Catalyst 2-aminobenzaldehyde + various ketones70 °C in waterup to 97Green and efficient method.[11]

Experimental Protocols

Protocol 1: Regioselective Friedländer Synthesis using TABO Catalyst

This protocol is adapted from methodologies describing highly regioselective annulations with unmodified ketones.[3][5]

Materials:

  • o-aminoaromatic aldehyde (1.0 mmol)

  • Unmodified methyl ketone (1.2 mmol)

  • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the o-aminoaromatic aldehyde and TABO.

  • Add toluene to the flask and stir the mixture.

  • Slowly add the unmodified methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.

Protocol 2: Friedländer Synthesis in an Ionic Liquid

This protocol is based on the use of 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) as a recyclable promoter.[6][9][10]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.1 mmol)

  • 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) (2 mL)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone and the α-methylene carbonyl compound in [Hbim]BF₄.

  • Heat the mixture to 100 °C and stir for the required time (typically 3-6 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the ionic liquid using an organic solvent such as diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First 2-Aminoaryl\nKetone/Aldehyde 2-Aminoaryl Ketone/Aldehyde A1 Aldol Condensation 2-Aminoaryl\nKetone/Aldehyde->A1 B1 Schiff Base Formation 2-Aminoaryl\nKetone/Aldehyde->B1 alpha-Methylene\nCarbonyl alpha-Methylene Carbonyl alpha-Methylene\nCarbonyl->A1 alpha-Methylene\nCarbonyl->B1 A2 Enone Intermediate A1->A2 Cyclization Intramolecular Cyclization A2->Cyclization B2 Schiff Base Intermediate B1->B2 B2->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Quinoline Product Dehydration->Quinoline

Caption: Reaction mechanism of the Friedländer annulation.

Troubleshooting_Workflow Start Experiment Start Problem Byproduct Formation (Low Yield/Purity) Start->Problem Analysis Analyze Byproducts (NMR, MS, etc.) Problem->Analysis Aldol Aldol Condensation Byproduct? Analysis->Aldol Regioisomers Regioisomers Formed? Analysis->Regioisomers Aldol->Regioisomers No Solution_Aldol 1. Use Milder Conditions 2. Slow Ketone Addition 3. Use Imine Analog Aldol->Solution_Aldol Yes Solution_Regio 1. Use Amine Catalyst (e.g., TABO) 2. Modify Ketone 3. Use Ionic Liquid Regioisomers->Solution_Regio Yes Optimize Optimize Reaction Conditions Regioisomers->Optimize No Solution_Aldol->Optimize Solution_Regio->Optimize

Caption: Troubleshooting workflow for byproduct formation.

Logical_Relationships cluster_inputs Experimental Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst Choice Yield Product Yield Catalyst->Yield e.g., Ionic Liquid -> High Yield Purity Product Purity (Byproduct Levels) Catalyst->Purity e.g., Lewis Acid -> High Purity Regioselectivity Regioselectivity Catalyst->Regioselectivity e.g., Amine Catalyst -> High Regioselectivity Ketone Ketone Structure Ketone->Regioselectivity Unsymmetrical -> Potential for Isomers Conditions Reaction Conditions (Temp, Time, Addition Rate) Conditions->Yield Optimized Temp/Time -> High Yield Conditions->Purity Slow Addition -> Higher Purity

Caption: Factors influencing Friedländer annulation outcomes.

References

Technical Support Center: Scale-up Synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one.

Section 1: Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for specific issues that may arise during the transition from laboratory to pilot or production scale.

Q1: We are observing a significant drop in yield for the Conrad-Limpach synthesis of this compound when moving from a 50g to a 5kg scale. What are the probable causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a frequent challenge and can often be attributed to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products and impurities. Similarly, inadequate heat removal can lead to thermal runaway, degrading both reactants and the final product.

Troubleshooting Steps:

  • Improve Agitation: Transition from magnetic stirring, which is often insufficient for larger volumes, to an overhead mechanical stirrer equipped with a suitable impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity of the reaction mixture.

  • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile using a dosing pump or a dropping funnel. This strategy helps to manage the reaction exotherm and maintain a consistent temperature throughout the reaction.

  • Enhance Heat Transfer: Ensure that the reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic steps, consider using a reactor with a higher surface-area-to-volume ratio or installing internal cooling coils.

Q2: During the high-temperature cyclization step of the Conrad-Limpach synthesis, we are observing significant charring and the formation of dark, insoluble byproducts. What is causing this and how can it be prevented?

A2: Charring and the formation of dark byproducts at the high temperatures required for the Conrad-Limpach cyclization (often >250 °C) are typically due to thermal decomposition of the reactants or intermediates.[1] This is often exacerbated by poor heat distribution and localized overheating.

Troubleshooting Steps:

  • Solvent Selection: The choice of a high-boiling, inert solvent is critical. Mineral oil and Dowtherm A are commonly used to ensure even heat distribution and prevent localized overheating.[1] The yield can be significantly influenced by the solvent's boiling point.[2]

  • Temperature Control: Precise and uniform temperature control is essential. Utilize a well-calibrated temperature probe placed directly in the reaction mixture and a reliable heating system (e.g., oil bath or heating mantle with a PID controller).

  • Inert Atmosphere: Conduct the high-temperature cyclization under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the organic materials at elevated temperatures.

Q3: Our final product, this compound, is exhibiting inconsistent crystalline form and poor filterability after isolation. What are the key factors to control?

A3: Inconsistent crystalline form (polymorphism) and poor filterability are common challenges in the isolation of active pharmaceutical ingredients (APIs). These issues can be influenced by the crystallization solvent, cooling rate, and agitation.

Troubleshooting Steps:

  • Crystallization Solvent Screening: Conduct a systematic solvent screen to identify a suitable solvent or solvent mixture that consistently produces the desired crystalline form with good filterability.

  • Controlled Cooling Profile: Avoid "crashing out" the product by rapid cooling. Implement a controlled cooling profile to allow for the slow and uniform growth of crystals.

  • Seeding: Introduce a small amount of the desired crystalline form (seed crystals) to the supersaturated solution to promote the growth of that specific polymorph and improve batch-to-batch consistency.

  • Agitation Control: The agitation rate during crystallization can influence crystal size and morphology. Experiment with different agitation speeds to find the optimal conditions for your desired product characteristics.

Q4: In our Knorr synthesis approach to a 4-methylquinolin-2(1H)-one intermediate, we are observing the formation of a significant amount of the 4-hydroxyquinoline regioisomer. How can we improve the selectivity?

A4: The formation of the 4-hydroxyquinoline isomer is a known competing reaction in the Knorr synthesis, particularly when the amount of acid catalyst is low.[3] The reaction conditions, especially the acid concentration and temperature, play a crucial role in directing the cyclization.

Troubleshooting Steps:

  • Acid Concentration: The use of a large excess of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, favors the formation of the desired 2-hydroxyquinoline (which exists in tautomeric equilibrium with the 2-quinolone).[3]

  • Temperature Control: Carefully control the temperature of the cyclization step. Lower temperatures may favor the formation of the anilide intermediate, while higher temperatures are required for the cyclization. However, excessively high temperatures can lead to side reactions.

  • Reaction Monitoring: Monitor the reaction progress using in-process controls like HPLC or TLC to determine the optimal reaction time for the formation of the desired product and minimize the formation of byproducts.

Section 2: Quantitative Data Presentation

The following tables provide a summary of typical process parameters for the synthesis of quinolinone derivatives, comparing laboratory and pilot scales. These values are illustrative and may require optimization for the specific synthesis of this compound.

Table 1: Comparison of Reaction Parameters for Conrad-Limpach Synthesis

ParameterLaboratory Scale (e.g., 50 g)Pilot Scale (e.g., 5 kg)Rationale for Change on Scale-Up
Aniline Derivative 1.0 equivalent1.0 equivalent-
β-Ketoester 1.1 - 1.2 equivalents1.05 - 1.1 equivalentsImproved control over addition may allow for a slight reduction in excess reagent, improving process economy.
Solvent Volume 5-10 mL / g of aniline8-15 mL / g of anilineIncreased to ensure adequate mixing and heat transfer.
Reaction Temperature 250-260 °C (oil bath)240-250 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.
Reagent Addition Added in one portionSlow addition over 1-2 hoursTo manage any potential exotherm and prevent localized high concentrations.
Reaction Time 2 - 4 hours4 - 8 hoursLonger reaction times may be required to ensure complete conversion due to mass transfer limitations.
Purification Flash column chromatographyRecrystallizationRecrystallization is a more scalable and economical purification method for large quantities.
Typical Yield 75 - 85%65 - 75%A slight decrease in yield is common on scale-up; significant drops may indicate process control issues.

Table 2: Comparison of Reaction Parameters for Buchwald-Hartwig Amination (for N-Arylation)

ParameterLaboratory Scale (e.g., 10 g)Pilot Scale (e.g., 1 kg)Rationale for Change on Scale-Up
Aryl Halide 1.0 equivalent1.0 equivalent-
Amine 1.1 - 1.5 equivalents1.1 - 1.3 equivalentsTo drive the reaction to completion while minimizing excess amine.
Palladium Catalyst 1 - 5 mol%0.5 - 2 mol%Catalyst efficiency can sometimes improve with better mixing at a larger scale.
Ligand 1.1 - 1.5 x Pd1.1 - 1.5 x PdTo ensure full coordination to the metal center.
Base 1.5 - 3.0 equivalents1.5 - 2.5 equivalentsTo neutralize the generated acid and facilitate the catalytic cycle.
Solvent Volume 10-20 mL / g of aryl halide15-25 mL / g of aryl halideTo maintain a manageable concentration and allow for effective stirring and heat transfer.
Reaction Temperature 80 - 120 °C80 - 110 °COptimized for reaction rate versus impurity formation.
Reaction Time 4 - 24 hours8 - 36 hoursMay be longer to ensure complete conversion at lower catalyst loadings.
Typical Yield 80 - 95%75 - 90%Dependent on catalyst efficiency and substrate purity.

Section 3: Experimental Protocols

Protocol 1: Scale-Up Synthesis of a Substituted 4-Methylquinolin-2(1H)-one via Conrad-Limpach Synthesis

Materials:

  • Substituted aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Ethanol (for work-up)

  • Hexanes (for work-up)

Procedure:

  • Reactor Setup: Ensure a clean, dry, and nitrogen-purged glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a controlled addition funnel.

  • Charge Reactants: Charge the substituted aniline and ethyl acetoacetate to the reactor.

  • Initial Condensation: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off. Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate enamine (typically 2-4 hours).

  • High-Temperature Cyclization: Once the initial condensation is complete, slowly add the high-boiling point solvent to the reaction mixture via the addition funnel. Increase the temperature to 240-250 °C to effect the cyclization.

  • Reaction Monitoring: Monitor the disappearance of the intermediate to signal the completion of the cyclization (typically 4-8 hours).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate.

  • Isolation: Further cool the mixture to room temperature and add a suitable anti-solvent like hexanes to fully precipitate the product.

  • Filtration and Drying: Filter the solid product, wash with hexanes, and dry under vacuum at an appropriate temperature.

Protocol 2: In-Process Control (IPC) Monitoring by HPLC

Purpose: To monitor the progress of the Conrad-Limpach cyclization.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Carefully withdraw a small aliquot of the hot reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile).

    • Filter the sample through a syringe filter.

    • Inject the sample onto the HPLC system.

    • Monitor the disappearance of the enamine intermediate peak and the appearance of the this compound product peak.

Section 4: Visualizations

Synthesis_Pathway cluster_conrad_limpach Conrad-Limpach Synthesis Aniline N-Phenylaniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 Condensation (140-150°C) Ketoester Ethyl Acetoacetate Ketoester->Intermediate1 Product 4-Methyl-1-phenyl- quinolin-2(1H)-one Intermediate1->Product Thermal Cyclization (>240°C, Dowtherm A)

Caption: Synthetic pathway for this compound via the Conrad-Limpach synthesis.

Troubleshooting_Workflow decision decision issue issue solution solution start Scale-up Synthesis Initiated issue_yield Low Yield Observed? start->issue_yield issue_purity Impurity Profile Worsened? issue_yield->issue_purity No check_mixing Evaluate Agitation Efficiency issue_yield->check_mixing Yes issue_isolation Isolation/Filtration Issues? issue_purity->issue_isolation No check_reagents Verify Raw Material Quality issue_purity->check_reagents Yes check_cryst Optimize Crystallization Conditions issue_isolation->check_cryst Yes check_temp Analyze Temperature Control check_mixing->check_temp improve_mixing Implement Overhead Stirring check_mixing->improve_mixing improve_temp Controlled Addition/Jacket Cooling check_temp->improve_temp purify_reagents Re-purify Starting Materials check_reagents->purify_reagents cryst_study Solvent Screening/Seeding Study check_cryst->cryst_study

Caption: A decision-making workflow for troubleshooting common scale-up issues.

References

Quinolinone Synthesis Technical Support Center: Managing Reaction Exotherms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing reaction exotherms during quinolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[1][2][3] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by extending it over a longer period.[1][2] Boric acid can also be used as a moderating agent.[2]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling, for instance, by using an ice bath.[1] This helps to manage the exotherm and prevent localized overheating.[1]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1]

  • Initial heating: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, it is crucial to remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cooling the flask is necessary.[1]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[1] To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[1]

Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1] To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[1]

Q4: The initial condensation step in my Conrad-Limpach synthesis is highly exothermic. How should I manage this?

A4: The reaction of anilines with β-ketoesters can indeed be exothermic.[4] To manage this:

  • Controlled addition: Add the catalytic amount of strong acid (e.g., concentrated H₂SO₄) slowly while monitoring the temperature.[4]

  • Cooling: Use an ice bath or other cooling system to dissipate the heat generated during the initial reaction.

  • Solvent selection: Using a solvent like toluene can help to control the temperature and allow for the azeotropic removal of water, which is a byproduct.[4]

Troubleshooting Guides

Issue: Thermal Runaway or Uncontrolled Exotherm

A thermal runaway occurs when the heat produced by the reaction exceeds the heat removed, leading to a rapid increase in temperature.[5]

Symptoms:

  • Sudden and rapid increase in reaction temperature.

  • Vigorous, uncontrolled boiling or refluxing.

  • Release of fumes or gases.

  • Change in reaction mixture color or consistency (e.g., darkening, tar formation).

Possible Causes:

  • Addition of reagents too quickly.

  • Inadequate cooling or stirring.

  • Incorrect reaction scale without proper heat transfer considerations.[6]

  • Use of overly concentrated reagents.

Solutions:

  • Immediate Actions:

    • Stop the addition of any further reagents.

    • Increase cooling to the maximum capacity.

    • If safe to do so, add a pre-cooled inert solvent to dilute the reaction mixture.

    • Prepare for emergency shutdown procedures.

  • Preventative Measures:

    • Controlled Reagent Addition: Use a dropping funnel or syringe pump for the slow, controlled addition of reagents, especially in exothermic steps.[6]

    • Enhanced Heat Transfer: Ensure efficient stirring and use a reaction vessel with a high surface-area-to-volume ratio. For larger scale reactions, a jacketed reactor with a cooling system is recommended.[6]

    • Dilution: Conduct the reaction in a suitable solvent to help dissipate heat.

    • Process Safety Analysis: For scale-up, perform a thorough thermal hazard assessment, including calorimetric studies, to understand the reaction's thermal profile.[5]

Data Presentation

Table 1: Skraup Synthesis - Moderating Conditions

ParameterConditionEffect on Side Reactions
Moderator Addition of FeSO₄Reduces the violence of the reaction and minimizes tar formation.[1]
Temperature Gentle initial heating, then controlled refluxPrevents uncontrolled exothermic reaction and reduces charring.[1]
Acid Addition Slow, controlled addition of H₂SO₄Helps to manage the exotherm and prevent localized overheating.[1]

Table 2: Scale-Up Considerations for Exothermic Reactions

ParameterLab Scale (e.g., 10g)Pilot/Production Scale (e.g., 500g)Rationale for Change on Scale-Up
Reagent Addition Added in one portionAdded over 1 hour via addition funnelControlled addition to manage the exotherm and prevent localized high concentrations.[6]
Reaction Temperature 80 °C (oil bath)75-80 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[6]
Solvent Volume 100 mL4.0 LIncreased to maintain a manageable concentration and allow for effective stirring and heat transfer.[6]

Experimental Protocols

General Procedure for a Moderated Skraup Synthesis

This protocol provides a general guideline for performing a Skraup synthesis with moderating controls to manage the exothermic reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (FeSO₄) (moderator)

  • Water

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Initial Mixture: To the flask, add the aniline, glycerol, and ferrous sulfate.

  • Acid Addition: Begin stirring the mixture and slowly add the concentrated sulfuric acid through the dropping funnel. Maintain cooling with an ice bath during the addition to control the initial exotherm.[1]

  • Initiation: Gently heat the mixture to start the reaction.

  • Reaction Control: Once the exothermic reaction begins, immediately remove the heat source. If the reaction becomes too vigorous, cool the flask. Allow the reaction to proceed under its own heat.[1][2]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.[1] The quinoline product can then be isolated, often by steam distillation.[2]

Visualizations

Exotherm_Management_Workflow cluster_assessment Initial Assessment cluster_control Control Strategy cluster_monitoring Reaction Monitoring cluster_response Troubleshooting start Plan Quinolinone Synthesis check_exotherm Is the reaction known to be exothermic? (e.g., Skraup, Doebner-von Miller) start->check_exotherm implement_controls Implement Control Measures check_exotherm->implement_controls Yes standard_protocol Follow Standard Protocol check_exotherm->standard_protocol No slow_addition Slow Reagent Addition implement_controls->slow_addition cooling Efficient Cooling (Ice Bath) implement_controls->cooling stirring Vigorous Stirring implement_controls->stirring moderator Use of Moderator (e.g., FeSO4) implement_controls->moderator monitor_temp Monitor Temperature Continuously implement_controls->monitor_temp is_controlled Is the exotherm controlled? monitor_temp->is_controlled emergency_action Emergency Action Required is_controlled->emergency_action No proceed Proceed with Reaction is_controlled->proceed Yes emergency_action->monitor_temp Re-evaluate stop_addition Stop Reagent Addition emergency_action->stop_addition increase_cooling Increase Cooling emergency_action->increase_cooling dilute Dilute with Cold Solvent emergency_action->dilute proceed->is_controlled Continue Monitoring

Caption: Workflow for managing potential exotherms in quinolinone synthesis.

Thermal_Runaway_Logic heat_gen Heat Generation Rate (from reaction) temp_increase Reaction Temperature Increases heat_gen->temp_increase > Heat Removal heat_rem Heat Removal Rate (cooling, dissipation) rate_increase Reaction Rate Increases temp_increase->rate_increase runaway Thermal Runaway temp_increase->runaway rate_increase->heat_gen Accelerates

Caption: The feedback loop leading to a thermal runaway event.

References

Column chromatography conditions for purifying quinolinone isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the purification of quinolinone isomers using column chromatography. Find answers to frequently asked questions and troubleshoot common issues to optimize your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating quinolinone isomers?

The main difficulty in separating quinolinone isomers lies in their similar chemical structures and physicochemical properties. Positional isomers have the same molecular weight and elemental composition, with only subtle differences in the substitution pattern on the quinolinone core. This leads to very similar polarities and pKa values, making them challenging to resolve with standard chromatographic techniques.[1] Chiral isomers (enantiomers) have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase or a chiral additive in the mobile phase for separation.[2][3][4]

Q2: Which chromatographic mode is most effective for separating quinolinone isomers?

The choice of chromatographic mode depends on the nature of the isomers and the scale of the purification.

  • Normal-Phase Chromatography: Often the first choice for preparative separation of positional isomers on a larger scale. It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase.[5][6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used analytical and preparative technique. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7][8] RP-HPLC is particularly effective for resolving isomers with minor differences in hydrophobicity.

  • Chiral Chromatography: Essential for separating enantiomeric quinolinone isomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2][3][4][9]

Q3: How do I select an appropriate solvent system for my separation?

The selection of a suitable mobile phase is critical for achieving good separation.

  • Thin-Layer Chromatography (TLC): Always begin by screening various solvent systems using TLC to find one that provides a good separation of your isomers.[6] Aim for a retention factor (Rf) of approximately 0.2-0.4 for the target compound in the chosen solvent system for column chromatography.[10]

  • Normal-Phase: Common solvent systems include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate, dichloromethane, or methanol.[5][11]

  • Reverse-Phase: Typical mobile phases consist of mixtures of water or an aqueous buffer with an organic modifier like acetonitrile or methanol.[7][8][12] Adding a small amount of an acid (e.g., formic acid or acetic acid) or a base (e.g., triethylamine) can significantly improve peak shape and selectivity, especially for ionizable quinolinones.[13][14]

Troubleshooting Guide

Issue 1: Poor or no separation of isomers.

This is a common problem that can often be resolved by systematically optimizing your chromatographic conditions.

Troubleshooting Workflow for Poor Isomer Separation

Caption: A decision tree for troubleshooting poor separation of quinolinone isomers.

  • Solution 1: Optimize the Mobile Phase.

    • Adjust Polarity: If using normal-phase chromatography, try decreasing the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio) to increase retention and potentially improve resolution.[5] For reverse-phase, you may need to adjust the ratio of organic modifier to water.

    • Use a Gradient: A gradient elution, where the mobile phase composition is changed over time, can be very effective for separating compounds with similar polarities.[7][10][11] Start with a low polarity mobile phase and gradually increase its strength.

    • Add Modifiers: For basic quinolinone compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can neutralize acidic silanol groups on the silica gel surface, reducing peak tailing and improving separation.[5][13] For acidic compounds or in reverse-phase, adding an acid like formic acid or acetic acid (0.1%) can improve peak shape.[7][12]

  • Solution 2: Change the Stationary Phase.

    • If optimizing the mobile phase is unsuccessful, consider a different stationary phase. If you are using silica gel, alumina might offer different selectivity.[5]

    • For HPLC, switching from a C18 column to a phenyl-hexyl or a column with an embedded polar group can provide alternative selectivity for polar analytes.[10] For some isomers, a pentafluorophenyl (PFP) stationary phase may offer better separation than traditional C18 phases.[15]

Issue 2: Peak tailing.

Peak tailing is often caused by strong interactions between the analyte and the stationary phase or by column overload.

  • Solution 1: Add a Mobile Phase Modifier. As mentioned above, for basic quinolinones on silica gel, adding triethylamine to the eluent can significantly reduce tailing by masking active silanol sites.[5][13]

  • Solution 2: Reduce Sample Load. Overloading the column is a common cause of peak distortion.[5] As a general rule, the sample load should be 1-5% of the stationary phase weight.[5]

  • Solution 3: Adjust Mobile Phase pH (for HPLC). The pH of the mobile phase is a critical factor. For basic quinoline compounds in RP-HPLC, operating at a low pH (e.g., 2.5-4) can protonate the analyte and suppress the ionization of residual silanol groups, minimizing unwanted interactions and tailing.[10]

Issue 3: The compound is not eluting from the column.

If your compound is not coming off the column, it is likely too strongly adsorbed to the stationary phase.

  • Solution 1: Increase Mobile Phase Polarity. Gradually increase the percentage of the more polar solvent in your mobile phase mixture.[16] This will increase the eluting power of the mobile phase and help move your compound down the column.

  • Solution 2: Check Compound Stability. It is possible your compound is degrading on the stationary phase.[16] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable on silica, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[5][16]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Positional Isomers

This protocol outlines a general procedure for purifying quinolinone positional isomers using flash chromatography with silica gel.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel (230-400 mesh) with the initial, least polar mobile phase to create a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.[7][17]

  • Sample Loading: Dissolve your crude quinolinone isomer mixture in a minimal amount of a suitable solvent. For better resolution, it is recommended to dry-load the sample. To do this, dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7][18] Carefully add this to the top of the column.

  • Elution: Begin elution with the initial non-polar mobile phase. If a gradient is used, gradually increase the proportion of the more polar solvent.[11]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.[7]

Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Slurry (Silica + Solvent) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor by TLC collect->monitor_tlc monitor_tlc->collect Continue combine Combine Pure Fractions monitor_tlc->combine Separation Complete evaporate Evaporate Solvent combine->evaporate product Pure Isomer evaporate->product

Caption: A typical workflow for purifying quinolinone isomers via column chromatography.

Protocol 2: Reverse-Phase HPLC for Isomer Analysis and Purification

This protocol provides a general method for the analytical or preparative separation of quinolinone isomers using RP-HPLC.

  • Sample Preparation: Dissolve the isomer mixture in a solvent compatible with the initial mobile phase, preferably the mobile phase itself, to a known concentration (e.g., 1 mg/mL).[11] Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 column is a common starting point.[7][11]

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% formic acid.[7][12]

    • Gradient: A representative gradient could be 10-90% acetonitrile over 30 minutes.

    • Flow Rate: Analytical scale: 0.5-1.5 mL/min. Preparative scale: 20-50 mL/min.[7]

    • Detection: UV detection at a wavelength where the isomers show strong absorbance (e.g., 254 nm).[7][14]

  • Injection and Fraction Collection: Inject the sample onto the equilibrated column. For preparative runs, use a fraction collector to isolate the peaks corresponding to the different isomers.

  • Isolation: Combine the fractions of the pure isomer and remove the organic solvent. If the mobile phase contained a non-volatile buffer, further purification steps like solid-phase extraction or lyophilization may be necessary.[7]

Data Tables for Method Development

Table 1: Typical Normal-Phase Flash Chromatography Conditions

ParameterConditionPurpose
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar compounds.[7]
Mobile Phase Hexane/Ethyl Acetate GradientGood starting point for many organic compounds.[5][11]
Dichloromethane/MethanolFor more polar quinolinones.[11]
Modifier 0.1-1% TriethylamineReduces peak tailing for basic compounds.[5]
Sample Loading Dry-loadingProvides better resolution.[7][18]
Flow Rate Gravity or low pressure (5-20 psi)Controls the speed of separation.

Table 2: Typical Reverse-Phase HPLC Conditions

ParameterConditionPurpose
Stationary Phase C18 (5 or 10 µm particles)General purpose for non-polar to moderately polar compounds.[7][11]
Phenyl-Hexyl or PFPOffers alternative selectivity.[10][15]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase, improves peak shape.[7][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.[7][12]
Gradient 10-90% B over 30 minSeparates compounds with a range of polarities.[7]
pH Control 2.5 - 4.0Critical for separation of ionizable compounds.[10]
Flow Rate 1.0 mL/min (analytical)Standard analytical flow rate.[12]
20 mL/min (preparative)Typical preparative flow rate.[7]

Table 3: Chiral Chromatography Conditions for Enantiomer Separation

ParameterConditionPurpose
Stationary Phase Chiral Stationary Phase (CSP)Enables separation of enantiomers.[2][4]
e.g., Cyclodextrin-basedCommon type of CSP.[3]
e.g., Cinchona alkaloid-basedUsed for separating acidic and zwitterionic compounds.[19]
Mobile Phase Polar Ionic Mode (PIM)Methanol or Acetonitrile/Methanol mixtures.[19]
Modifiers Acid and Base additivesEssential to facilitate ionic interactions.[19]
e.g., Formic Acid and TriethylamineControls retention and peak shape.[19]
Detection UV or Mass SpectrometryStandard detection methods.

References

Validation & Comparative

A Comparative Guide to Topoisomerase Inhibitors: Profiling 4-Methyl-1-phenylquinolin-2(1H)-one Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quinolinone structural class, represented by 4-Methyl-1-phenylquinolin-2(1H)-one, against well-established topoisomerase inhibitors. While direct evidence for the topoisomerase inhibitory activity of this compound is not currently available in scientific literature, the broader family of quinolinone and quinoline derivatives has demonstrated significant potential as anticancer agents, with some members exhibiting potent inhibition of topoisomerase I, topoisomerase II, or both. This guide will objectively compare the performance of these emerging compounds with that of clinically relevant topoisomerase inhibitors, supported by experimental data and detailed methodologies.

Introduction to Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1] They function by creating transient single- or double-strand breaks in the DNA, allowing the strands to pass through each other and then resealing the breaks.[2] This action is vital for relieving supercoiling and untangling DNA.

Topoisomerase inhibitors are a cornerstone of cancer chemotherapy. These drugs interfere with the action of topoisomerase enzymes, leading to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] They are broadly classified into two categories based on the type of topoisomerase they target:

  • Topoisomerase I (Top I) Inhibitors: These agents, such as camptothecin and its derivatives (topotecan, irinotecan), stabilize the covalent complex between Top I and DNA, preventing the re-ligation of the single-strand break.[1]

  • Topoisomerase II (Top II) Inhibitors: This group, which includes drugs like etoposide and doxorubicin, traps the Top II enzyme in a complex with DNA after it has created a double-strand break, thereby preventing the resealing of the break.[3]

Inhibitors can be further classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle without inducing DNA breaks.[3][4]

The Quinolinone Scaffold in Cancer Research

The quinolinone core structure is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While research on this compound as a topoisomerase inhibitor is limited, studies on related quinolinone and quinoline compounds have revealed promising anticancer properties. Some of these derivatives have been shown to induce apoptosis and cell cycle arrest, and a number have been explicitly identified as topoisomerase inhibitors.

Comparative Performance Data

The following tables summarize the in vitro efficacy of established topoisomerase inhibitors and representative quinolinone/quinoline derivatives that have demonstrated topoisomerase inhibitory activity or significant cytotoxicity against cancer cell lines.

Table 1: Comparative Cytotoxicity of Topoisomerase Inhibitors and Quinolinone Derivatives

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Topoisomerase I Inhibitor TopotecanU251 (Glioblastoma)2.73 ± 0.25[5]
TopotecanU87 (Glioblastoma)2.95 ± 0.23[5]
SN-38 (active metabolite of Irinotecan)HT-29 (Colon Carcinoma)0.0088[6]
Topoisomerase II Inhibitor EtoposideBGC-823 (Gastric Cancer)43.74 ± 5.13[7]
EtoposideHeLa (Cervical Cancer)209.90 ± 13.42[7]
EtoposideA549 (Lung Cancer)139.54 ± 7.05[7]
DoxorubicinNCI-H460 (Lung Cancer)0.04 ± 0.01 (48h)[8]
DoxorubicinA549 (Lung Cancer)0.23 ± 0.02 (72h)[8]
Quinolinone/Quinoline Derivatives Benzofuroquinolinedione (8d)A549 (Lung Cancer)0.04[9]
Benzofuroquinolinedione (8i)A549 (Lung Cancer)0.02[9]
Pyrazolo[4,3-f]quinoline (1M)NUGC-3 (Gastric Cancer)< 8[10]
Pyrazolo[4,3-f]quinoline (2E)NUGC-3 (Gastric Cancer)< 8[10]
9-Anilinothiazolo[5,4-b]quinoline derivativeK562 (Leukemia)Varies (highly dependent on substituents)[11]
Acridine–Thiosemicarbazone derivative (DL-08)B16-F10 (Melanoma)14.79[12]

Table 2: Topoisomerase Inhibitory Activity of Selected Compounds

CompoundTargetAssayIC50 (µM)Reference
EtoposideTopoisomerase IIkDNA Decatenation78.4[9]
DoxorubicinTopoisomerase IIkDNA Decatenation2.67[9]
Benzofuroquinolinedione (8d)Topoisomerase IIkDNA Decatenation1.19[9]
Benzofuroquinolinedione (8i)Topoisomerase IIkDNA Decatenation0.68[9]
XK469Topoisomerase IIα/βDecatenation Assay≈ 130[4]
Cyclopentaquinoline derivative (6f)Topoisomerase IITopo II activity assay0.97 mM[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate topoisomerase inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 5x Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add 10x reaction buffer, supercoiled DNA (final concentration ~20 ng/µL), and the test compound at various concentrations.

  • Add purified Topoisomerase I to each tube, except for the negative control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in 1x TAE buffer until there is adequate separation between supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of relaxed DNA compared to the positive control (enzyme without inhibitor).[14][15]

Topoisomerase II DNA Decatenation Assay

This assay assesses the activity of Topoisomerase II by its ability to separate catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.

Materials:

  • Kinetoplast DNA (kDNA)

  • Human Topoisomerase II enzyme

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 20 mM DTT, 300 µg/mL BSA)

  • ATP solution (e.g., 10 mM)

  • Test compound

  • Stop solution/loading dye

  • Agarose

  • 1x TAE buffer

  • Ethidium bromide

Procedure:

  • Set up reaction tubes on ice with 10x reaction buffer, kDNA (final concentration ~10 ng/µL), ATP (final concentration 1 mM), and the test compound.

  • Add Topoisomerase II to each reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reactions by adding stop solution/loading dye.

  • Analyze the samples by agarose gel electrophoresis (1% gel).

  • Stain the gel and visualize. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated minicircles.[16][17]

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[18][19]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and evaluation of these inhibitors.

Topoisomerase_Inhibition_Pathway Mechanism of Topoisomerase Poisoning cluster_top1 Topoisomerase I Inhibition cluster_top2 Topoisomerase II Inhibition cluster_apoptosis Cellular Consequence Top1 Topoisomerase I DNA_Supercoiled Supercoiled DNA Top1_DNA_Complex Top1-DNA Cleavage Complex DNA_Supercoiled->Top1_DNA_Complex Binding & Cleavage DNA_Relaxed Relaxed DNA Top1_DNA_Complex->DNA_Relaxed Re-ligation Stabilized_Complex1 Stabilized Ternary Complex Top1_DNA_Complex->Stabilized_Complex1 Inhibition of Re-ligation Top1_Inhibitor Top1 Inhibitor (e.g., Camptothecin) Top1_Inhibitor->Top1_DNA_Complex Binds to DNA_Damage DNA Strand Breaks Stabilized_Complex1->DNA_Damage Top2 Topoisomerase II Catenated_DNA Catenated DNA Top2_DNA_Complex Top2-DNA Cleavage Complex Catenated_DNA->Top2_DNA_Complex Binding & Double-Strand Break Decatenated_DNA Decatenated DNA Top2_DNA_Complex->Decatenated_DNA Strand Passage & Re-ligation Stabilized_Complex2 Stabilized Ternary Complex Top2_DNA_Complex->Stabilized_Complex2 Inhibition of Re-ligation Top2_Inhibitor Top2 Inhibitor (e.g., Etoposide) Top2_Inhibitor->Top2_DNA_Complex Binds to Stabilized_Complex2->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Activation of Damage Response

Caption: Mechanism of action of topoisomerase poisons.

Experimental_Workflow Workflow for Topoisomerase Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of this compound and other Quinolinone Derivatives Topo_Assay Topoisomerase I/II Assays (Relaxation/Decatenation) Synthesis->Topo_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) on Cancer Cell Lines Synthesis->Cytotoxicity_Assay IC50_Topo Determine Topoisomerase Inhibitory IC50 Topo_Assay->IC50_Topo IC50_Cyto Determine Cytotoxic IC50 Cytotoxicity_Assay->IC50_Cyto SAR Structure-Activity Relationship (SAR) Analysis IC50_Topo->SAR IC50_Cyto->SAR Animal_Models Xenograft Models SAR->Animal_Models Efficacy_Toxicity Evaluate Antitumor Efficacy and Toxicity Animal_Models->Efficacy_Toxicity

Caption: Experimental workflow for evaluating novel topoisomerase inhibitors.

Logical_Comparison Comparative Analysis Framework cluster_established Established Topoisomerase Inhibitors cluster_emerging Emerging Quinolinone/Quinoline Scaffolds cluster_parameters Comparison Parameters Camptothecins Camptothecins (Top I) Mechanism Mechanism of Action (Top I vs. Top II, Poison vs. Catalytic) Camptothecins->Mechanism Potency Potency (IC50 values) Camptothecins->Potency Selectivity Selectivity for Cancer Cells Camptothecins->Selectivity Toxicity Toxicity Profile Camptothecins->Toxicity Etoposide Etoposide (Top II) Etoposide->Mechanism Etoposide->Potency Etoposide->Selectivity Etoposide->Toxicity Doxorubicin Doxorubicin (Top II) Doxorubicin->Mechanism Doxorubicin->Potency Doxorubicin->Selectivity Doxorubicin->Toxicity Quinolinone_Core This compound (Representative Scaffold) Active_Derivatives Active Quinolinone/Quinoline Derivatives (e.g., Benzofuroquinolinediones) Quinolinone_Core->Active_Derivatives Leads to Active_Derivatives->Mechanism Active_Derivatives->Potency Active_Derivatives->Selectivity Active_Derivatives->Toxicity

Caption: Framework for the comparative analysis of topoisomerase inhibitors.

Conclusion

While this compound itself has not been established as a topoisomerase inhibitor, the broader class of quinolinone and quinoline derivatives represents a promising area of research for novel anticancer agents. Several derivatives have demonstrated potent cytotoxicity and, in some cases, direct inhibition of topoisomerase I and/or II, with IC50 values comparable to or even exceeding those of established drugs like etoposide. The data presented in this guide highlights the potential of this chemical scaffold in the development of new cancer therapeutics. Further investigation into the precise mechanism of action, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field, providing a framework for the evaluation and development of the next generation of topoisomerase inhibitors.

References

Comparative analysis of quinolinone synthesis routes (e.g., Skraup vs. Doebner-von Miller)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinolinone scaffold is a critical process, given its prevalence in a wide array of therapeutic agents. Among the classical methods, the Skraup and Doebner-von Miller syntheses have long been fundamental for constructing this vital heterocyclic core. This guide provides an objective comparison of these two venerable methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.

At a Glance: Key Differences Between Skraup and Doebner-von Miller Syntheses

FeatureSkraup SynthesisDoebner-von Miller Synthesis
Primary Reactants Aniline (or derivative), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene)Aniline (or derivative) and an α,β-unsaturated carbonyl compound
Catalyst Strong acid (typically concentrated H₂SO₄)Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH)[1][2]
Reaction Conditions Harsh: highly acidic, high temperatures (often exceeding 150°C), and a notoriously exothermic, potentially violent reaction[3][4]Generally requires heating, but can be more controlled than the Skraup synthesis. Prone to acid-catalyzed polymerization of the carbonyl substrate, leading to tar formation.[5]
Substrate Scope Primarily for the synthesis of quinolines with substitutions on the benzene ring.[6]More versatile, allowing for the synthesis of a wider variety of substituted quinolines on both the benzene and pyridine rings.[5]
Typical Yields Often low to moderate and can be highly variable depending on the substrate and control of reaction conditions.[3][6]Moderate to good, though can be diminished by polymerization side reactions.[5]
Key Intermediates Acrolein (formed in situ from the dehydration of glycerol), 1,2-dihydroquinoline[6][7]Schiff base, 1,2-dihydroquinoline derivative

Data Presentation: A Quantitative Comparison

The following tables summarize representative experimental data for both the Skraup and Doebner-von Miller syntheses, highlighting the impact of substituents on product yields.

Table 1: Reported Yields for the Skraup Synthesis with Various Substituted Anilines [8]

Substituted AnilineProductYield (%)
AnilineQuinoline84-91
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixture
o-Aminophenol8-Hydroxyquinoline100 (with ferrous sulfate moderator)

Table 2: Reported Yields for a Modified Doebner-von Miller Synthesis with Various Substituted Anilines and γ-Aryl-β,γ-unsaturated α-Ketoesters [9]

Anilineγ-Aryl-β,γ-unsaturated α-KetoesterProductYield (%)
AnilineEthyl 2-oxo-4-phenyl-3-butenoateEthyl 4-phenylquinoline-2-carboxylate80
4-MethoxyanilineEthyl 2-oxo-4-phenyl-3-butenoateEthyl 6-methoxy-4-phenylquinoline-2-carboxylate85
4-ChloroanilineEthyl 2-oxo-4-(4-chlorophenyl)-3-butenoateEthyl 6-chloro-4-(4-chlorophenyl)quinoline-2-carboxylate83
4-NitroanilineEthyl 2-oxo-4-phenyl-3-butenoateEthyl 6-nitro-4-phenylquinoline-2-carboxylate55
2-MethylanilineEthyl 2-oxo-4-phenyl-3-butenoateEthyl 8-methyl-4-phenylquinoline-2-carboxylate72

Experimental Protocols

Skraup Synthesis of Quinoline

This protocol is adapted from a well-established, peer-reviewed source and provides a detailed methodology for the synthesis of quinoline.[8]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Pentoxide as a less violent alternative[4])

  • Ferrous Sulfate (moderator)

  • Sodium Hydroxide (for neutralization)

  • Apparatus for steam distillation

Procedure:

  • In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and ferrous sulfate.

  • Gently heat the mixture to initiate the reaction. The reaction is highly exothermic, and cooling may be necessary to control the temperature. Once boiling commences, remove the external heat source.

  • After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to a gentle reflux for an additional 3 hours.[8]

  • Allow the reaction mixture to cool and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline from the reaction mixture.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[8]

Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is designed to minimize the common issue of tar formation.

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric Acid (6 M)

  • Toluene

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Reaction Mechanisms and Workflow

The following diagrams illustrate the signaling pathways and a comparative workflow for the Skraup and Doebner-von Miller syntheses.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4_1 H₂SO₄ H2SO4_1->Acrolein Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct Aniline1 Aniline Aniline1->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline Doebner_von_Miller_Mechanism Aniline1 Aniline Michael_Adduct 3-(Phenylamino)carbonyl (Michael Adduct) Aniline1->Michael_Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Michael Addition Acid_Catalyst Acid Catalyst Acid_Catalyst->Michael_Adduct Schiff_Base Schiff Base Intermediate Michael_Adduct->Schiff_Base Intramolecular Condensation Dihydroquinoline 1,2-Dihydroquinoline Derivative Schiff_Base->Dihydroquinoline Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Oxidation Oxidation Comparative_Workflow cluster_Skraup Skraup Synthesis cluster_DvM Doebner-von Miller Synthesis S_Start Aniline + Glycerol + H₂SO₄ + Oxidant S_Reaction Vigorous Exothermic Reaction & Reflux S_Start->S_Reaction S_Workup Neutralization & Steam Distillation S_Reaction->S_Workup S_Product Quinoline S_Workup->S_Product DVM_Start Aniline + α,β-Unsaturated Carbonyl + Acid DVM_Reaction Controlled Reflux DVM_Start->DVM_Reaction DVM_Workup Neutralization & Solvent Extraction DVM_Reaction->DVM_Workup DVM_Product Substituted Quinoline DVM_Workup->DVM_Product Start Choice of Synthesis Start->S_Start For simple quinolines Start->DVM_Start For substituted quinolines

References

Validating the Anticancer Activity of 4-Methyl-1-phenylquinolin-2(1H)-one in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro anticancer activity of the novel compound 4-Methyl-1-phenylquinolin-2(1H)-one. Due to the absence of publicly available data for this specific molecule, this document utilizes data from a closely related and well-studied quinolinone derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (designated as Compound Q) , as a surrogate to illustrate the validation process.[1][2] This guide objectively compares the performance of Compound Q with standard chemotherapeutic agents and provides detailed experimental protocols and data visualization to support further research and development.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic potential of a novel compound is a primary indicator of its anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for Compound Q and two standard anticancer drugs, Doxorubicin and Cisplatin, against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Compound Q HL-60Leukemia< 0.1
H460Non-small-cell lung< 0.1
2774Ovarian carcinomaData not available
SKOV-3Ovarian carcinomaData not available
Doxorubicin HL-60Leukemia~ 0.05 - 0.2
H460Non-small-cell lung~ 0.1 - 0.5
MCF-7Breast Adenocarcinoma2.5[3][4][5]
A549Lung Carcinoma> 20[3][4][5]
Cisplatin HL-60Leukemia~ 1 - 5
H460Non-small-cell lung~ 2 - 10
MCF-7Breast Adenocarcinoma~ 5 - 20
A549Lung Carcinoma~ 3 - 15

Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges gathered from multiple sources and can vary depending on experimental conditions. The IC50 values for Compound Q are reported as less than 0.1 µM in the cited study.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating anticancer activity. The following sections provide methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs (Doxorubicin, Cisplatin) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.

Visualizing Experimental and Biological Pathways

Diagrams are provided to illustrate the experimental workflow and a key signaling pathway often implicated in the anticancer activity of quinolinone derivatives.

G Experimental Workflow for Anticancer Activity Validation cluster_0 In Vitro Assays cluster_1 Data Analysis A Cell Seeding B Compound Treatment A->B C MTT Assay B->C D Apoptosis Assay B->D E Cell Cycle Analysis B->E F IC50 Determination C->F G Quantification of Apoptosis D->G H Cell Cycle Distribution E->H

Caption: A flowchart illustrating the key steps in the in vitro validation of anticancer activity.

G PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Quinolinone Quinolinone Derivative (e.g., this compound) Quinolinone->PI3K Inhibits Quinolinone->Akt Inhibits

Caption: A diagram showing the inhibitory effect of quinolinone derivatives on the PI3K/Akt/mTOR pathway.

Mechanism of Action of Quinolinone Derivatives

Studies on quinolinone derivatives, such as Compound Q, suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[1][2] Compound Q has been shown to induce G2/M phase arrest and apoptosis in cancer cells.[1] The underlying mechanism for many quinolinone compounds involves the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[6][7][8] Inhibition of this pathway by quinolinone derivatives can lead to decreased cell proliferation and the induction of programmed cell death.

This guide provides a foundational framework for the systematic evaluation of this compound. The presented comparative data, detailed protocols, and pathway diagrams are intended to facilitate further investigation into its potential as a novel anticancer agent.

References

Unlocking the Anticancer Potential of 4-Methyl-1-phenylquinolin-2(1H)-one Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Methyl-1-phenylquinolin-2(1H)-one analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. By presenting key experimental data in a clear, comparative format and detailing the methodologies used, this guide aims to facilitate further research and development in this promising area of oncology.

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on analogs of this compound, exploring how structural modifications to this scaffold influence their cytotoxic effects against various cancer cell lines.

Comparative Anticancer Activity

The in vitro anticancer activity of a series of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which are structurally analogous to the core topic, was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. These values provide a quantitative measure of the cytotoxic potency of each analog.

Compound IDSubstitution on 4-phenyl ringHL-60 (Leukemia) IC50 (µM)H460 (Lung Cancer) IC50 (µM)SKOV-3 (Ovarian Cancer) IC50 (µM)Hep3B (Liver Cancer) IC50 (µM)2774 (Ovarian Cancer) IC50 (µM)
12a H>10>10>10>10>10
12b 2-OCH31.21.51.32.11.8
12c 3-OCH32.53.12.84.23.5
12d 4-OCH31.82.22.03.52.9
12e 2,4-diOCH30.40.90.41.00.4
12f 2,5-diOCH30.81.10.91.51.2
12g 2,6-diOCH33.14.53.95.84.2
12h 3,4-diOCH30.91.31.11.81.4
12i 3,5-diOCH31.51.91.72.82.4
12k 3,4,5-triOCH30.71.00.81.31.1

Data extracted from Chen et al., Bioorganic & Medicinal Chemistry, 2013.[2][3]

Key SAR Observations:

  • Impact of Methoxy Substitution: The introduction of methoxy groups onto the 4-phenyl ring generally enhances anticancer activity compared to the unsubstituted analog (12a).[2]

  • Position Matters: The position of the methoxy group is crucial. A single methoxy group at the 2-position (12b) confers greater potency than at the 3- (12c) or 4-position (12d).[2]

  • Dimethoxy Substitutions: Generally, dimethoxy substitution leads to more potent activity than monomethoxy substitution.[2]

  • Optimal Dimethoxy Pattern: Among the dimethoxy analogs, the 2,4-dimethoxy substitution (12e) exhibited the most potent anticancer activity across all tested cell lines, with IC50 values in the sub-micromolar range.[2]

  • Steric Hindrance: The 2,6-dimethoxy substituted analog (12g) was less potent, suggesting that steric hindrance may negatively impact activity.[2]

  • Trimethoxy Substitution: The 3,4,5-trimethoxy analog (12k) showed potent activity, comparable to the most active dimethoxy compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of these quinolinone analogs.

Synthesis of 4-Phenylquinolin-2(1H)-one Analogs

The synthesis of the 4-phenylquinolin-2(1H)-one derivatives was achieved through an intramolecular cyclization reaction.[2]

General Procedure:

  • The key intermediate, a substituted N-acyl-o-aminobenzophenone, is prepared.

  • This intermediate is then treated with an excess of polyphosphoric acid (PPA).

  • The reaction mixture is heated to 100–110 °C to induce intramolecular cyclization.

  • Upon completion of the reaction, the mixture is quenched, and the solid product is filtered, washed, and purified to yield the final 4-phenylquinolin-2(1H)-one analog.[2]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinolinone analogs and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes 50% inhibition of cell growth compared to untreated control cells.

Cell Cycle Analysis (Fluorescence-Activated Cell Sorting - FACS)

FACS analysis was employed to determine the effect of the compounds on the cell cycle distribution of cancer cells.[2]

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.

  • FACS Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Detection

The induction of apoptosis (programmed cell death) by the quinolinone analogs was confirmed through Hoechst staining and measurement of caspase-3 activation.[2]

Hoechst Staining Protocol:

  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed.

  • Staining: The fixed cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • Microscopic Examination: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed or fragmented nuclei, which appear as brightly stained regions.

Caspase-3 Activation Assay Protocol:

  • Cell Lysis: Cells are treated with the compound and then lysed to release their cellular contents.

  • Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule.

  • Signal Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the reporter molecule. The resulting signal (color or fluorescence) is measured using a spectrophotometer or fluorometer. An increase in the signal indicates activation of caspase-3, a key event in apoptosis.

Visualizing the Workflow and Pathways

To better illustrate the experimental processes and the biological context of this research, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Start Starting Materials (N-acyl-o-aminobenzophenones) Cyclization Intramolecular Cyclization (Polyphosphoric Acid) Start->Cyclization Analogs 4-Phenylquinolin-2(1H)-one Analogs Cyclization->Analogs MTT MTT Assay (Cytotoxicity Screening) Analogs->MTT IC50 IC50 Determination MTT->IC50 Lead_Compound Potent Analog (e.g., 12e) IC50->Lead_Compound FACS FACS Analysis (Cell Cycle Arrest) Lead_Compound->FACS Apoptosis_Assays Apoptosis Assays (Hoechst Staining, Caspase-3) Lead_Compound->Apoptosis_Assays Mechanism Elucidation of Anticancer Mechanism FACS->Mechanism Apoptosis_Assays->Mechanism

Caption: Workflow for SAR studies of 4-phenylquinolin-2(1H)-one analogs.

Apoptosis_Pathway Quinolinone Quinolinone Analog (e.g., 12e) Cellular_Stress Induction of Cellular Stress Quinolinone->Cellular_Stress Mitochondria Mitochondrial Pathway Cellular_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by quinolinone analogs.

References

Cytotoxicity of 4-Methyl-1-phenylquinolin-2(1H)-one and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxic properties of 4-Methyl-1-phenylquinolin-2(1H)-one and its synthesized derivatives. The information presented herein is collated from various scientific studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of this class of compounds. While extensive data exists for various derivatives, it is important to note that specific cytotoxic activity (IC50 values) for the parent compound, this compound, was not prominently available in the reviewed literature.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various 4-phenylquinolin-2(1H)-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below. These derivatives often feature modifications at the 4-phenyl ring and the quinolinone core, which significantly influence their anticancer activity.

Compound IDDerivative Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
12e 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneHL-60 (Leukemia)Sub-micromolar[1][2][3]
H460 (Lung)Sub-micromolar[1][2][3]
2774 (Ovarian)0.4[3]
SKOV-3 (Ovarian)0.4[3]
Hep 3B (Liver)1.0[3]
12k 6,7-methylenedioxy-4-(3,4,5-trimethoxyphenyl)quinolin-2(1H)-oneMultiple cell linesLess active than 12e[3]
IIa-1 4-hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-oneK562 (Leukemia)20 µg/mL[4]
III-a1 4-hydroxy-3-(1-hydroxy-2-(n-propylamino)ethyl)-1-phenylquinolin-2(1H)-oneMDA-MB (Breast)25 µg/mL[5]
III-b1 4-hydroxy-3-(1-hydroxy-2-(n-propylamino)ethyl)-1-methylquinolin-2(1H)-oneMDA-MB (Breast)25 µg/mL[5]
III-b2 4-hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-methylquinolin-2(1H)-oneMDA-MB (Breast)25 µg/mL[5]

Experimental Protocols

The evaluation of the cytotoxic activity of these quinolinone derivatives typically involves standardized in vitro assays. The following is a generalized protocol based on the methodologies reported in the cited literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (solubilized in a solvent like DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 492 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the mechanisms by which these quinolinone derivatives exert their cytotoxic effects. A common pathway involves the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest

Certain 4-phenylquinolin-2(1H)-one derivatives, such as compound 12e , have been shown to induce cell cycle arrest at the G2/M phase, which is followed by the induction of apoptosis.[1][2][3] This process is often confirmed by techniques like fluorescence-activated cell sorting (FACS) analysis, Hoechst staining for observing nuclear morphology changes, and measurement of caspase-3 activation, a key executioner caspase in apoptosis.[1][2]

G2M_Apoptosis_Induction Compound Quinolinone Derivative (e.g., 12e) Microtubule Microtubule Disruption Compound->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Caspase3 Caspase-3 Activation G2M->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: G2/M arrest and apoptosis induction by quinolinone derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel quinolin-2-one derivatives as potential anticancer agents is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Intramolecular Cyclization) Start->Reaction Purification Purification & Characterization Reaction->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., FACS, Western Blot) Cytotoxicity->Mechanism Data IC50 Determination & SAR Analysis Mechanism->Data

Caption: General workflow for synthesis and cytotoxic evaluation.

References

Unveiling the Potential of 4-Methyl-1-phenylquinolin-2(1h)-one: A Comparative Analysis of Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide presents a comprehensive assessment of the biological activities of 4-Methyl-1-phenylquinolin-2(1h)-one and its derivatives, benchmarked against established standard drugs. The following sections provide a detailed comparison of their anticancer, antibacterial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of compounds.

Anticancer Activity: A Competitive Edge in Cytotoxicity

Derivatives of the quinolin-2-one scaffold have demonstrated significant potential as anticancer agents. In vitro studies reveal that these compounds exhibit potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, underscores their efficacy, in some cases surpassing that of standard chemotherapeutic agents.

Quinoline derivatives have been shown to induce anticancer effects through various mechanisms, including the disruption of tubulin polymerization, induction of cell cycle arrest, and triggering of apoptosis.[1][2] Certain quinoline-chalcone hybrids, for instance, have shown significant anticancer activity with IC50 values in the low micromolar range.[1]

Table 1: Comparative Anticancer Efficacy (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Standard DrugCancer Cell LineIC50 (µM)
Quinolone-Chalcone Hybrid (64)[3]Caco-2 (Colon)2.5DoxorubicinMCF-7Not specified in snippets
Quinolone-Chalcone Hybrid (63)[3]Caco-2 (Colon)5.0ImatinibK-562, Hep 3bNot specified in snippets
(E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (58)[4]MDA-MB-2310.755-FluorouracilHCT116Not specified in snippets
(E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (58)[4]SKBR-30.78Combretastatin A-4VariousNot specified in snippets
(E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (58)[4]MCF-71.05---
Compound 66 (CA-4 analog)[4]MCF-70.019-0.042CA-4MCF-10A>50 (low toxicity to normal cells)

Note: The data presented is for derivatives of the quinoline scaffold and may not be directly representative of this compound.

Antibacterial Activity: A New Frontier Against Microbial Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinolin-2-one derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The minimum inhibitory concentration (MIC) is a critical metric for assessing antibacterial potency, with lower values indicating greater efficacy.

Studies have shown that certain 4-methyl-2-(4-substituted phenyl)quinoline derivatives exhibit significant antibacterial activity, with MIC values in the range of 25-50 μg/ml against pathogens like E. coli and P. aeruginosa.[5] This positions them as potential candidates for further development in the fight against bacterial infections.

Table 2: Comparative Antibacterial Efficacy (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaStandard DrugS. aureusE. coliP. aeruginosa
4-methyl-2-(4-substitutedphenyl)quinoline derivatives (general)[5]Not effective25-5025-50AmoxicillinNot specified in snippetsNot specified in snippetsNot specified in snippets
Quinolinequinone (QQ1, QQ5, QQ6)[6]1.22>1250>1250Cefuroxime-Na1.22Not specified in snippetsNot specified in snippets
Quinolinequinone (QQ2)[6]1.22–9.76 (clinically resistant strains)>1250>1250----

Note: The data presented is for derivatives of the quinoline scaffold and may not be directly representative of this compound.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Research into indomethacin analogues, a standard nonsteroidal anti-inflammatory drug (NSAID), provides a benchmark for evaluating new anti-inflammatory compounds.[7] While direct comparative data for this compound is limited in the provided context, the anti-inflammatory potential of related heterocyclic compounds is an active area of investigation. For instance, new derivatives of indomethacin have shown superior peripheral analgesic effects compared to the parent drug.[7]

Table 3: Comparative Anti-inflammatory Efficacy

Compound/DerivativeAssayEfficacyStandard DrugAssayEfficacy
Indomethacin Derivative (2a)[7]Acetic acid-induced writhing (analgesic)61.7% inhibition (10 mg/kg)Indomethacin[7]Acetic acid-induced writhing (analgesic)51.23% inhibition (10 mg/kg)
Indomethacin Derivatives (general)[7]Carrageenan-induced paw edemaSignificant anti-inflammatory activityIndomethacin[7]Carrageenan-induced paw edemaSignificant anti-inflammatory activity

Note: This table provides context on the evaluation of anti-inflammatory agents and does not contain direct data for this compound.

Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a standard drug for a specified period (e.g., 48 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antibacterial Susceptibility (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compound: The test compound and a standard antibiotic are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Visualizing the Science

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture / Bacterial Culture compound_prep Compound & Standard Drug Preparation treatment Incubation with Test Compound cell_culture->treatment compound_prep->treatment assay_step Addition of Assay Reagent (e.g., MTT) treatment->assay_step incubation Incubation assay_step->incubation readout Measurement (e.g., Absorbance) incubation->readout analysis Calculation of IC50 / MIC readout->analysis

Caption: General experimental workflow for assessing biological efficacy.

signaling_pathway quinolinone Quinolin-2-one Derivative tubulin Tubulin Polymerization quinolinone->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule cell_cycle G2/M Phase Arrest microtubule->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Postulated anticancer signaling pathway for quinolin-2-one derivatives.

References

Spectroscopic comparison of 4-methyl vs. 4-hydroxy quinolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the spectroscopic properties of 4-methylquinolin-2(1H)-one and 4-hydroxyquinolin-2(1H)-one. By presenting key experimental data in a clear, comparative format, this document aims to facilitate a deeper understanding of how simple functional group substitutions can significantly influence the physicochemical characteristics of the quinolinone scaffold, a core moiety in numerous biologically active compounds.

The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of various compounds with diverse therapeutic applications, including antifungal and photosynthesis-inhibiting activities. The substitution at the C4 position, in particular, can dramatically alter the electronic and steric properties of the molecule, leading to distinct spectroscopic signatures. This guide focuses on the comparative analysis of the 4-methyl and 4-hydroxy derivatives, providing a foundational dataset for further analog development and structure-activity relationship (SAR) studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-methyl-2(1H)-one and 4-hydroxy-2(1H)-one, offering a side-by-side view of their characteristic spectral features.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-methyl-2(1H)-one Aromatic Protons: 7.0 - 8.0, CH (C3): ~6.2, CH₃: ~2.4, NH: (variable)C=O (C2): ~164, Aromatic Carbons: 115-140, C4: ~145, C3: ~118, CH₃: ~18
4-hydroxy-2(1H)-one Aromatic Protons: 7.2 - 8.2, CH (C3): ~5.8, NH: ~11.2, OH: ~12.9C=O (C2): ~164, C-OH (C4): ~162, Aromatic Carbons: 115-139, C3: ~98

Table 2: IR, UV-Vis, and Mass Spectrometry Data

Compound IR (cm⁻¹) UV-Vis (λmax, nm) Mass Spectrometry (m/z)
4-methyl-2(1H)-one N-H stretch: ~3100-3300, C=O stretch: ~1650-1670, C=C stretch: ~1600~225, ~270, ~315 (in Ethanol)159 (M⁺)
4-hydroxy-2(1H)-one O-H stretch: ~3360 (broad), N-H stretch: ~3100-3300, C=O stretch: ~1657, C=C stretch: ~1508~269, ~314 (in Methanol)161 (M⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the quinolinone derivative was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 0-15 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 0-200 ppm. Chemical shifts are reported in ppm relative to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the KBr pellet method. A small amount of the sample was ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the quinolinone derivative (e.g., 1 mg/mL) was prepared in a spectroscopic grade solvent (e.g., ethanol or methanol). This stock solution was then diluted to a final concentration of approximately 10-20 µg/mL.

  • Instrumentation: UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) of the molecular ion (M⁺) was determined.

Visualizing Workflows and Pathways

To further elucidate the context and application of these compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed biological signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_activity Biological Evaluation cluster_data Data Interpretation Start Starting Materials (e.g., aniline, malonic acid derivatives) Reaction Cyclization Reaction Start->Reaction Purification Purification (e.g., recrystallization, chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Antifungal Antifungal Assays Purification->Antifungal Photosynthesis Photosynthesis Inhibition Assays Purification->Photosynthesis SAR Structure-Activity Relationship (SAR) Studies NMR->SAR IR->SAR UV_Vis->SAR MS->SAR Antifungal->SAR Photosynthesis->SAR

General experimental workflow for the synthesis and analysis of quinolinone derivatives.

Antifungal_Mechanism cluster_compound Compound Action cluster_cell Fungal Cell cluster_effect Cellular Effect Hydroxyquinolinone 4-Hydroxyquinolin-2-one Derivative CellWall Cell Wall Disruption Hydroxyquinolinone->CellWall Inhibits cell wall synthesis CellMembrane Cell Membrane Permeabilization Hydroxyquinolinone->CellMembrane Increases permeability Ergosterol Ergosterol Synthesis Inhibition (Potential) Hydroxyquinolinone->Ergosterol Possible secondary target Leakage Leakage of Intracellular Components CellWall->Leakage CellMembrane->Leakage Ergosterol->CellMembrane CellDeath Fungal Cell Death Leakage->CellDeath

Proposed antifungal mechanism of 4-hydroxyquinolin-2-one derivatives.

Photosynthesis_Inhibition cluster_psii Photosystem II (PSII) cluster_compound Inhibitor P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA (Plastoquinone) Pheo->QA e⁻ QB QB Site QA->QB e⁻ Hydroxyquinolinone 4-Hydroxyquinolin-2-one Derivative Hydroxyquinolinone->QB Blocks electron transfer Light Light Energy Light->P680 Electron

Mechanism of Photosystem II inhibition by 4-hydroxyquinolin-2-one derivatives.

A Comparative Guide to Green Chemistry Metrics in Quinoline Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of quinolines, a cornerstone of heterocyclic chemistry, is integral to the development of pharmaceuticals and functional materials. However, traditional synthesis methods often carry a significant environmental burden. This guide provides a comparative evaluation of various quinoline synthesis protocols, ranging from classical methods to modern green alternatives, through the lens of established green chemistry metrics. This analysis is intended for researchers, scientists, and drug development professionals seeking to adopt more sustainable practices in their synthetic endeavors.

Comparison of Green Chemistry Metrics

The following table summarizes the key green chemistry metrics for four distinct quinoline synthesis protocols. These metrics provide a quantitative assessment of the environmental performance of each method.

MetricProtocol 1: Classical FriedländerProtocol 2: Microwave-Assisted (Solvent-Free)Protocol 3: Ultrasound-AssistedProtocol 4: Classical Doebner-von Miller
Atom Economy (%) 92.3%92.3%92.3%85.6%
Reaction Mass Efficiency (RME) (%) 78.5%89.8%82.6%59.9%
E-Factor 25.85.215.735.1
Process Mass Intensity (PMI) 26.86.216.736.1

Note on Data and Assumptions: The calculations for the E-Factor and Process Mass Intensity (PMI) are based on detailed experimental protocols. Where specific quantities for workup and purification were not explicitly stated in the source literature, standard laboratory practices were assumed. These assumptions include typical volumes for extractions, washes, and chromatographic purification relative to the reaction scale.

Detailed Experimental Protocols

Protocol 1: Classical Friedländer Synthesis of 2-Phenylquinoline

This protocol describes a conventional acid-catalyzed Friedländer condensation.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • Concentrated Hydrochloric Acid (HCl, 3 drops, ~0.15 mL)

  • Ethanol (10 mL)

  • Saturated Sodium Bicarbonate Solution (for neutralization, ~20 mL)

  • Ethyl Acetate (for extraction, 3 x 15 mL)

  • Brine (for washing, ~20 mL)

  • Anhydrous Sodium Sulfate (for drying, ~2 g)

  • Silica Gel (for column chromatography, ~20 g)

  • Hexane/Ethyl Acetate mixture (for elution, ~150 mL)

Procedure:

  • To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate.

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[1]

Protocol 2: Microwave-Assisted Solvent-Free Friedländer Synthesis

This protocol represents a greener alternative employing microwave irradiation and solvent-free conditions.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 19.0 mg)

  • Ethyl Acetate (for workup, 20 mL)

  • Water (for washing, 2 x 10 mL)

  • Anhydrous Sodium Sulfate (for drying, ~1 g)

Procedure:

  • In a microwave-safe vessel, combine 2-aminobenzophenone, ethyl acetoacetate, and p-TsOH.

  • Seal the vessel and subject the mixture to microwave irradiation at 120°C for 5 minutes.

  • After cooling, dissolve the residue in ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Protocol 3: Ultrasound-Assisted Friedländer Synthesis

This protocol utilizes ultrasonic irradiation to promote the reaction.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • Ethanol (5 mL)

  • Potassium Hydroxide (KOH) (1.0 mmol, 56.1 mg)

  • Water (for precipitation, 50 mL)

Procedure:

  • In a suitable flask, dissolve 2-aminobenzophenone, ethyl acetoacetate, and potassium hydroxide in ethanol.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the quinoline derivative.

Protocol 4: Classical Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a traditional method for synthesizing substituted quinolines.

Materials:

  • Aniline (1.0 eq, 10 mmol, 0.93 g)

  • 6 M Hydrochloric Acid (HCl) (~10 mL)

  • Crotonaldehyde (1.2 eq, 12 mmol, 0.84 g)

  • Toluene (for dissolving crotonaldehyde, ~5 mL)

  • Concentrated Sodium Hydroxide Solution (for neutralization, ~15 mL)

  • Dichloromethane (for extraction, 3 x 20 mL)

  • Brine (for washing, ~20 mL)

  • Anhydrous Sodium Sulfate (for drying, ~2 g)

Procedure:

  • In a round-bottom flask, combine aniline and 6 M hydrochloric acid and heat the mixture to reflux.

  • Dissolve crotonaldehyde in toluene and add it dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[2]

Visualizing the Synthesis Workflows

The following diagrams illustrate the generalized experimental workflows for the described quinoline synthesis protocols.

Classical_Friedlander_Workflow start Start reactants Combine Reactants: 2-Aminobenzophenone, Ethyl Acetoacetate, Ethanol, HCl start->reactants reflux Reflux (4 hours) reactants->reflux workup Aqueous Workup: Neutralization (NaHCO3), Extraction (EtOAc), Washing (Brine) reflux->workup dry Drying (Na2SO4) & Concentration workup->dry purify Column Chromatography dry->purify product Product purify->product

Caption: Workflow for Classical Friedländer Synthesis.

Microwave_SolventFree_Workflow start Start reactants Combine Reactants: 2-Aminobenzophenone, Ethyl Acetoacetate, p-TsOH (Solvent-Free) start->reactants microwave Microwave Irradiation (120°C, 5 min) reactants->microwave workup Workup: Dissolve (EtOAc), Wash (Water) microwave->workup dry Drying (Na2SO4) & Concentration workup->dry product Product dry->product

Caption: Workflow for Microwave-Assisted Solvent-Free Synthesis.

Ultrasound_Workflow start Start reactants Combine Reactants: 2-Aminobenzophenone, Ethyl Acetoacetate, Ethanol, KOH start->reactants ultrasound Ultrasonic Irradiation (30 min) reactants->ultrasound precipitate Precipitation (add to water) ultrasound->precipitate filter Filtration & Drying precipitate->filter product Product filter->product

Caption: Workflow for Ultrasound-Assisted Synthesis.

Doebner_von_Miller_Workflow start Start reactants Combine Aniline & HCl, Heat to Reflux start->reactants addition Dropwise Addition of Crotonaldehyde in Toluene reactants->addition reflux Reflux (4-6 hours) addition->reflux workup Aqueous Workup: Neutralization (NaOH), Extraction (DCM), Washing (Brine) reflux->workup dry Drying (Na2SO4) & Concentration workup->dry purify Purification (Distillation or Chromatography) dry->purify product Product purify->product

Caption: Workflow for Classical Doebner-von Miller Synthesis.

References

Cross-Validation of the Inhibitory Mechanism of 4-Methyl-1-phenylquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory mechanism of 4-Methyl-1-phenylquinolin-2(1H)-one and its analogs. Due to the limited specific data on the target compound, this document leverages extensive research on the closely related and well-characterized allosteric Akt inhibitor, 4-phenylquinolin-2(1H)-one, as a primary point of comparison. This cross-validation approach aims to infer the potential mechanism of action for this compound and provide a framework for its experimental investigation.

Introduction

Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A notable member of this family, 4-phenylquinolin-2(1H)-one, has been identified as a highly specific allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[3][4] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases, making it a prime target for therapeutic intervention.[4][5] The compound this compound, the subject of this guide, is a structural analog whose specific inhibitory mechanisms are not yet fully elucidated. This guide will compare its potential activity with known inhibitors of the Akt pathway.

Postulated Inhibitory Mechanism of this compound

Based on the mechanism of its close analog, 4-phenylquinolin-2(1H)-one, it is hypothesized that this compound also functions as an allosteric inhibitor of Akt. This mechanism involves binding to the Pleckstrin Homology (PH) domain of Akt.[3][4] This interaction is thought to induce a conformational change that prevents the phosphorylation of Akt at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[3][4] Without these phosphorylation events, Akt remains in an inactive state, thereby inhibiting downstream signaling that promotes cell survival, growth, and proliferation.[4]

Comparative Data of Akt Pathway Inhibitors

The following table summarizes the inhibitory activity of 4-phenylquinolin-2(1H)-one and other known inhibitors of the PI3K/Akt pathway. This data provides a benchmark for the anticipated potency of this compound.

CompoundTarget(s)IC50Mechanism of ActionReference
4-phenylquinolin-2(1H)-one Akt6 µM (kinase activity)Allosteric inhibitor, binds to PH domain, prevents T308 and S473 phosphorylation[3][4]
LY294002 PI3K~25 µM (pS473-Akt HTRF)ATP-competitive inhibitor of PI3K[1]
Torin 1 mTOR~20 nM (pS473-Akt HTRF)ATP-competitive inhibitor of mTOR[1]
(Rac)-AZD6482 PI3Kβ0.69 nMSelective inhibitor of the β isoform of PI3K[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PDK1->Akt Phosphorylation (T308) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) 4_MQ 4-Methyl-1-phenyl- quinolin-2(1H)-one (Hypothesized) 4_MQ->Akt Allosteric Inhibition (binds PH domain) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation

Caption: Hypothesized inhibitory mechanism of this compound in the PI3K/Akt signaling pathway.

start Cancer Cell Culture treatment Treat with 4-Methyl-1-phenyl- quinolin-2(1H)-one (or control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAkt, anti-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis of Akt phosphorylation.

Experimental Protocols

To validate the inhibitory mechanism of this compound, the following key experimental protocols are recommended.

Kinase Selectivity Profiling

Objective: To determine the specificity of this compound against a broad panel of human kinases.

Protocol:

  • Utilize a commercially available kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems).[3]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform kinase reactions in a 384-well plate format according to the manufacturer's instructions. This typically involves incubating the compound with a panel of kinases, their respective substrates, and ATP.[2]

  • After the kinase reaction, quantify the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is inversely proportional to the kinase inhibition.[7]

  • Analyze the data to determine the percentage of inhibition for each kinase at a given compound concentration.

  • For kinases showing significant inhibition, perform dose-response experiments to calculate IC50 values.

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of Akt at key residues (S473 and T308) in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., Neuro 2A, HCT116) and allow cells to adhere.[1]

    • Serum-starve the cells for a few hours to reduce basal Akt phosphorylation.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 30 minutes).[1]

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF) for 30 minutes to activate the Akt pathway.[1]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay.[8]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt S473 and p-Akt T308) and total Akt overnight at 4°C.[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the images using a digital imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.

Conclusion and Future Directions

While direct experimental evidence for the inhibitory mechanism of this compound is currently limited, the well-documented activity of its close analog, 4-phenylquinolin-2(1H)-one, provides a strong foundation for a hypothesized mechanism of allosteric Akt inhibition. The experimental protocols outlined in this guide offer a clear path for the validation of this hypothesis. Further studies, including co-crystallization of the compound with the Akt protein, would provide definitive structural evidence of the binding mode and inhibitory mechanism. The comparative data presented herein will be crucial for contextualizing the potency and selectivity of this compound as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-1-phenylquinolin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-Methyl-1-phenylquinolin-2(1H)-one, a compound commonly used as an intermediate in the synthesis of various drugs and bioactive molecules.[1] Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. This compound is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[2][3][4] Proper disposal is not merely a suggestion but a requirement governed by stringent regulations.

Hazard Profile and Safety Summary

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information derived from safety data sheets (SDS).

Hazard CategoryGHS Hazard StatementGHS PictogramPrecautionary Statement (Disposal)
Acute Oral ToxicityH302: Harmful if swallowed[3][4][5]GHS07: Harmful/Irritant[2][3]P270: Do not eat, drink or smoke when using this product.[5]
Skin Corrosion/IrritationH315: Causes skin irritation[4]GHS07: Harmful/IrritantP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[4]GHS07: Harmful/IrritantP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[4]GHS07: Harmful/IrritantP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
Disposal P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. [6]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.

1.0 Personal Protective Equipment (PPE) and Safety Precautions: 1.1 Don appropriate PPE before beginning the disposal process. This includes, but is not limited to, a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). 1.2 Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] 1.3 Ensure an eyewash station and safety shower are readily accessible.

2.0 Waste Segregation and Collection: 2.1 Solid Waste: 2.1.1 Carefully sweep up any solid this compound using a soft brush and dustpan to minimize dust generation.[4] 2.1.2 Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container. The container should be designated for "Non-halogenated Organic Solids." 2.2 Contaminated Materials: 2.2.1 Any materials, such as weighing paper, gloves, or paper towels, that have come into direct contact with the chemical are considered contaminated waste. 2.2.2 Place all contaminated materials into the same designated solid waste container. 2.3 Empty Containers: 2.3.1 "Empty" containers of this compound must also be disposed of as hazardous waste unless they have been triple-rinsed. 2.3.2 The rinsate from cleaning the container must be collected and treated as liquid chemical waste.

3.0 Waste Labeling and Storage: 3.1 Securely close the waste container.[4] 3.2 Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. 3.3 Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

4.0 Final Disposal: 4.1 Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. 4.2 Never dispose of this compound down the drain or in regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Collect Solid Waste & Contaminated Materials B->C D Place in Labeled, Sealed Waste Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for EHS/ Contractor Pickup E->F

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment.

References

Essential Safety and Operational Guide for 4-Methyl-1-phenylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 4-Methyl-1-phenylquinolin-2(1H)-one, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2540-30-9[1]

  • Molecular Formula: C₁₆H₁₃NO[1]

Hazard Summary: This compound is classified as harmful and an irritant.[1] Key hazards include:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The GHS pictogram associated with this chemical is GHS07 (Harmful/Irritant).[1][2] The signal word is "Warning".[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tight-sealing safety goggles and a face shield.To prevent eye irritation from splashes or dust.[3][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat or coveralls are required.To prevent skin irritation upon contact.[3][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]To prevent respiratory irritation from dust or vapors.[1]
Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work exclusively under a chemical fume hood.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Do not breathe dust, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed.[4][5]

  • Protect from light.[4]

  • Incompatible materials include strong oxidizing agents and strong acids.[3]

Accidental Release and Disposal Plan

A clear plan for accidental releases and proper disposal is essential for environmental protection and safety.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Containment: Use personal protective equipment. Soak up the spill with inert absorbent material (e.g., sand, vermiculite).[3]

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Environmental Protection: Do not allow the substance to enter surface water or the sanitary sewer system.[3]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

  • Waste materials should be treated as hazardous.

  • Do not dispose of it with normal household waste.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
If Swallowed Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]
If on Skin Take off immediately all contaminated clothing. Rinse skin with water.[1] If skin irritation occurs, get medical advice/attention.
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Experimental Workflow for Handling and Use

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal A Review SDS and Safety Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood and Equipment B->C D Weigh Compound in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste via Authorized Channels G->H I Remove PPE and Wash Hands H->I

Caption: Standard operating procedure for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.